Bz-Pro-Phe-Arg-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C33H38N8O6 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
InChI Key |
IDSFNACJZVHKIB-KCHLEUMXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Navigating Protease Specificity: A Technical Guide to the Chromogenic Substrate Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic chromogenic substrate, Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA), serves as a critical tool in the study of specific proteases, particularly in the fields of biochemistry, drug discovery, and clinical diagnostics. Its utility lies in its ability to be cleaved by certain proteases, releasing a yellow chromophore, p-nitroaniline (pNA), which can be readily quantified spectrophotometrically. This guide provides an in-depth analysis of the substrate's specificity for key proteases, detailed experimental protocols, and a review of the associated signaling pathways.
Core Concept: The Mechanism of Action
This compound is designed to mimic the natural cleavage sites of certain serine proteases. The peptide sequence (Pro-Phe-Arg) is recognized by the active site of the target protease. Upon binding, the enzyme catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the p-nitroanilide group. This cleavage event liberates pNA, which exhibits a strong absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity under appropriate conditions.
Protease Specificity and Quantitative Kinetics
This compound is primarily recognized as a substrate for plasma kallikrein but also shows reactivity with other proteases such as trypsin and the cysteine protease cruzipain. The efficiency of cleavage by these enzymes can be compared using kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Protease | Source | Km | kcat | kcat/Km (M⁻¹s⁻¹) |
| Plasma Kallikrein | Rat | 0.16 mM | - | - |
| Kallikrein-related Peptidase 2 (KLK2) | Human | 75 µM | 1.23 s⁻¹ | 1.64 x 10⁴ |
| Trypsin | Bovine | Not available for this compound | Not available for this compound | - |
| Cruzipain | Trypanosoma cruzi | Not available | Not available | - |
Experimental Protocols
General Assay for Protease Activity using this compound
This protocol provides a general framework for measuring the activity of proteases using this compound. Specific conditions may need to be optimized for each enzyme.
Materials:
-
Purified protease (e.g., plasma kallikrein, trypsin, or cruzipain)
-
This compound substrate solution (e.g., 1-2 mM in a suitable solvent like DMSO or water)
-
Assay Buffer: Typically Tris-HCl buffer (50-100 mM) with NaCl (100-150 mM), pH 7.5-8.5. The optimal pH for rat plasma kallikrein is 8.3.
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare Reagents: Dilute the protease to the desired concentration in the assay buffer. Prepare a series of substrate concentrations by diluting the this compound stock solution in the assay buffer.
-
Reaction Setup: In a 96-well plate, add a defined volume of assay buffer to each well. Add the protease solution to the appropriate wells.
-
Initiate Reaction: To start the reaction, add the this compound substrate solution to each well. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of pNA produced can be calculated using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 405 nm). Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
Specific Protocol for Plasma Prekallikrein Activation and Activity Measurement
Materials:
-
Human or animal plasma (citrated)
-
Prekallikrein activator (e.g., dextran sulfate or Factor XIIa)
-
Assay Buffer: Tris buffer (e.g., 50 mM, pH 7.5)
-
This compound substrate solution
-
Microplate reader
Procedure:
-
Prekallikrein Activation: Dilute the plasma sample in the assay buffer. Add the prekallikrein activator (e.g., dextran sulfate to a final concentration of 50 mg/L) and incubate at 0°C for a defined period (e.g., 15 minutes) to convert prekallikrein to active plasma kallikrein.
-
Activity Measurement: Transfer the activated plasma sample to a 96-well plate. Initiate the reaction by adding the this compound substrate.
-
Kinetic Reading: Immediately monitor the change in absorbance at 405 nm at 37°C.
-
Calculation: Calculate the rate of pNA formation to determine the plasma kallikrein activity.
Experimental Workflow and Signaling Pathways
Experimental Workflow: Protease Activity Assay
Signaling Pathways Involving Key Proteases
Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. It can also activate Protease-Activated Receptors (PARs).
References
The Chromogenic Substrate Bz-Pro-Phe-Arg-pNA: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide, commonly abbreviated as Bz-Pro-Phe-Arg-pNA, is a synthetic chromogenic substrate widely utilized in biochemical and clinical research for the quantification of specific serine protease activity. Its paramount importance lies in its ability to serve as a target for enzymes such as plasma and glandular kallikrein, trypsin, and certain cysteine proteinases like cruzipain.[1] The enzymatic cleavage of this peptide sequence results in the release of a colored product, p-nitroaniline, providing a simple and sensitive spectrophotometric method for measuring enzyme kinetics and activity. This technical guide offers a comprehensive overview of the chromogenic properties of this compound, detailed experimental protocols, and the relevant signaling pathways of its target enzymes, tailored for professionals in research and drug development.
Principle of Chromogenic Action
The functionality of this compound as a chromogenic substrate is predicated on a straightforward enzymatic reaction. The substrate itself is a colorless peptide sequence (Pro-Phe-Arg) with a p-nitroaniline (pNA) moiety attached to the C-terminal arginine residue via an amide bond. Specific proteases recognize and cleave this peptide bond. The liberation of p-nitroaniline, a yellow-colored compound, can be quantitatively measured by monitoring the change in absorbance at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions.
Quantitative Data
| Enzyme | Substrate | Kₘ (mol/L) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 2 x 10⁻⁴ | N/A | 7.8 | 37 |
| Bovine Trypsin | Bz-GPA-pNA* | 1.56 x 10⁻⁵ | 0.081 | 8.2 | 25-37 |
*Note: Data for Bz-GPA-pNA (Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide) is provided as a proxy for a trypsin substrate with a p-nitroanilide leaving group.[2] N/A indicates that the specific value was not available in the reviewed literature. Optimal pH and temperature can vary depending on the specific assay conditions and buffer systems used.
Experimental Protocols
The following are generalized protocols for the determination of trypsin and plasma kallikrein activity using a chromogenic p-nitroanilide substrate. These should be optimized for specific experimental conditions.
Trypsin Activity Assay
1. Reagent Preparation:
-
Tris Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.
-
Trypsin Solution: Prepare a stock solution of purified trypsin in 1 mM HCl to the desired concentration. Dilute to the working concentration with Tris buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO. Dilute to the final working concentration (e.g., 0.5 mM) with Tris buffer.
2. Assay Procedure:
-
Pipette 100 µL of Tris buffer into a 96-well microplate.
-
Add 20 µL of the trypsin solution to the wells.
-
To initiate the reaction, add 80 µL of the pre-warmed substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader at a constant temperature (e.g., 37°C).
-
Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at 405 nm is approximately 10,600 M⁻¹cm⁻¹.
Plasma Kallikrein Activity Assay
1. Reagent Preparation:
-
Tris Buffer: 50 mM Tris-HCl, pH 7.8 at 25°C.
-
Plasma Sample: Collect blood in sodium citrate and prepare platelet-poor plasma by centrifugation.
-
Substrate Solution: Prepare a stock solution of this compound or a similar substrate like S-2302 in sterile water or a suitable buffer. Dilute to the final working concentration (e.g., 0.5 - 1 mM) with Tris buffer.
2. Assay Procedure:
-
Pre-warm the Tris buffer and substrate solution to 37°C.
-
In a cuvette or microplate well, mix the plasma sample with the Tris buffer.
-
Incubate for a short period to allow the temperature to equilibrate.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 405 nm over time at 37°C.
3. Data Analysis:
-
Determine the rate of the reaction (ΔA/min) from the linear phase of the absorbance curve.
-
Calculate the kallikrein activity, often expressed in units relative to a standard plasma calibrator.
Signaling Pathways and Biological Relevance
The enzymes that cleave this compound, namely kallikrein and trypsin, are key players in distinct and significant physiological and pathological signaling pathways.
The Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, a cascade that is involved in inflammation, blood pressure regulation, coagulation, and pain.
References
The Chromogenic Substrate Bz-Pro-Phe-Arg-pNA: A Technical Guide for Enzyme Kinetics in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide, commonly abbreviated as Bz-Pro-Phe-Arg-pNA, is a synthetic chromogenic substrate widely employed in the field of enzymology. Its specific peptide sequence makes it a valuable tool for studying the kinetics of certain proteases, particularly serine proteases. This technical guide provides a comprehensive overview of the use of this compound in enzyme kinetics, complete with detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development.
Principle of the Assay
The utility of this compound as a substrate lies in its ability to produce a quantifiable colorimetric signal upon enzymatic cleavage. The peptide backbone of the substrate is specifically recognized and cleaved by certain proteases at the C-terminal side of the arginine residue. This enzymatic action liberates p-nitroaniline (pNA), a chromophore that exhibits a distinct yellow color and absorbs light maximally at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme's activity under specific conditions. This principle allows for the sensitive and continuous monitoring of enzyme kinetics.
Enzyme Specificity
This compound is primarily a substrate for a select group of proteases, making it a relatively specific tool for their characterization. The key enzymes that hydrolyze this substrate include:
-
Plasma Kallikrein: This serine protease is a key component of the contact activation system (also known as the kallikrein-kinin system), which is involved in inflammation, blood pressure regulation, and coagulation. This compound is a well-established and relatively specific substrate for plasma kallikrein[1].
-
Trypsin: A well-characterized serine protease found in the digestive system, trypsin is involved in the breakdown of proteins. While it can cleave this compound, other more specific substrates for trypsin are also available.
-
Cruzipain: This is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This compound has been used as a standard substrate for studying the activity of cruzipain[1].
Quantitative Kinetic Data
The efficiency of an enzyme's catalytic activity on a given substrate is described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). The Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the available quantitative data for the enzymatic cleavage of this compound.
| Enzyme | Source Organism | Km (mM) | Vmax (µM/mg/min) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference(s) |
| Plasma Kallikrein | Rat | 0.16 | 0.96 | ~1.4 | ~8750 | [2] |
Note: The kcat value for rat plasma kallikrein was calculated from the reported Vmax and an approximate molecular weight of 87 kDa. It should be noted that another study reported a molecular weight range of 41-50 kDa for rat plasma kallikrein, which would result in a lower calculated kcat value. Specific kinetic parameters for trypsin and cruzipain with this compound were not available in the reviewed literature. For comparison, the Km and kcat of bovine trypsin for a similar substrate, Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide, are 1.56 x 10-2 mM and 0.081 s-1, respectively[3].
Experimental Protocols
This section provides detailed methodologies for performing enzyme kinetic assays using this compound.
General Assay Setup
The following is a generalized workflow for a typical enzyme kinetics experiment with this compound.
Detailed Protocol for Plasma Kallikrein Activity Assay
This protocol is adapted from established methods for measuring plasma kallikrein activity.
Materials:
-
This compound (Chromozym PK)
-
Purified plasma kallikrein or plasma sample
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.3)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the desired working concentrations in the assay buffer. A typical final concentration range for determining Km would be 0.05 to 1.0 mM.
-
Prepare a solution of plasma kallikrein in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Performance:
-
Pipette the assay buffer into the wells of a 96-well plate.
-
Add the varying concentrations of the this compound substrate to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the plasma kallikrein solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a fixed time with a suitable reagent (e.g., acetic acid) and measure the final absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (approximately 10,500 M-1cm-1 at 405 nm).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Signaling Pathway: The Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, a complex signaling cascade that plays a critical role in various physiological and pathological processes. The diagram below illustrates the core components and interactions within this pathway.
Applications in Drug Discovery
The specificity of this compound for enzymes like plasma kallikrein makes it a valuable tool in drug discovery for the development of protease inhibitors. High-throughput screening (HTS) assays can be designed using this substrate to identify compounds that inhibit the target enzyme's activity. The principle of these assays involves measuring the reduction in the rate of pNA formation in the presence of a test compound compared to a control without the compound. This allows for the rapid screening of large compound libraries to identify potential drug candidates that can modulate the activity of these proteases, which are implicated in various diseases, including inflammatory disorders, hereditary angioedema, and certain cancers.
Conclusion
This compound is a versatile and reliable chromogenic substrate for studying the kinetics of specific proteases, most notably plasma kallikrein. Its ease of use, coupled with the sensitivity of the colorimetric readout, makes it an indispensable tool in both basic research and applied drug discovery. This technical guide has provided a comprehensive overview of its application, including detailed protocols and relevant biological context, to facilitate its effective use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat tissue kallikrein releases a kallidin-like peptide from rat low-molecular-weight kininogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Peptide Substrates: A Technical Guide to Bz-Pro-Phe-Arg-pNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of physiological and pathological processes. The development of specific and sensitive tools to assay protease activity has been a cornerstone of progress in enzymology, diagnostics, and drug discovery. Among these tools, chromogenic peptide substrates have emerged as indispensable reagents, offering a straightforward and quantitative method for measuring enzyme kinetics. This technical guide delves into the core principles of chromogenic peptide substrates, with a specific focus on the widely utilized peptide, Benzoyl-L-Prolyl-L-Phenylalanyl-L-Arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA).
Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases.[1] They are composed of a short amino acid sequence that provides specificity for the target enzyme, linked to a chromophore, most commonly p-nitroaniline (pNA). When the protease cleaves the peptide bond between the arginine residue and the pNA, the colorless substrate is hydrolyzed to release the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the activity of the enzyme.
This compound is a well-established chromogenic substrate for a variety of serine proteases, most notably plasma and glandular kallikreins, trypsin, and the cysteine protease cruzipain.[2] Its design is a classic example of substrate mimicry, where the tripeptide sequence Pro-Phe-Arg is recognized by enzymes that preferentially cleave after arginine residues. This guide will provide a comprehensive overview of the discovery, development, and applications of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions
The efficacy of a chromogenic substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km signifies higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize the available quantitative data for the interaction of this compound and similar substrates with their target enzymes.
Table 1: Kinetic Parameters of Kallikreins with Pro-Phe-Arg-pNA Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | Not Specified | Not Specified | [2] |
| Human Glandular Kallikrein 2 (KLK2) | This compound | Not Specified | Not Specified | Not Specified |
Table 2: Kinetic Parameters of Trypsin with Arginine-pNA Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Bovine Trypsin | Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | 15.6 | 0.081 | 5192 | [3] |
Note: Kinetic data for the direct interaction of trypsin with this compound was not found. The provided data is for a structurally similar chromogenic substrate.
Table 3: Kinetic Parameters of Cruzipain with this compound
| Enzyme | Substrate | Km | kcat | kcat/Km | Source |
| Native Cruzipain | This compound | Not Specified | Not Specified | Not Specified | [4] |
| Recombinant Cruzipain | This compound | Not Specified | Not Specified | Not Specified | [4] |
Note: While a study indicated that this compound is a standard substrate for cruzipain, the specific kinetic constants were not available in the reviewed literature abstracts.[4] The pH optimum for this interaction is reported to be between 8.8 and 9.3.[4]
Experimental Protocols
This section provides a detailed methodology for a typical chromogenic protease assay using this compound. This protocol can be adapted for the specific enzyme and experimental conditions.
Materials:
-
This compound hydrochloride (Substrate)
-
Purified enzyme (e.g., Plasma Kallikrein, Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
-
Stop solution (e.g., 50% acetic acid) (optional, for endpoint assays)
Experimental Workflow:
References
- 1. Bovine pancreatic trypsin inhibitor immobilized onto sepharose as a new strategy to purify a thermostable alkaline peptidase from cobia (Rachycentron canadum) processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endotell.ch [endotell.ch]
- 3. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Bz-Pro-Phe-Arg-pNA in Factor XII Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) in the chromogenic determination of Factor XIIa (FXIIa) activity. This document details the underlying biochemical principles, experimental protocols, and data interpretation, serving as a critical resource for researchers in hemostasis, thrombosis, and drug discovery.
Introduction to Factor XII and Chromogenic Assays
Factor XII (FXII), also known as Hageman factor, is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of coagulation and the kallikrein-kinin system. The measurement of FXIIa activity is crucial for understanding its role in various physiological and pathological processes, including thrombosis and inflammation, and for the development of novel antithrombotic therapies.
Chromogenic assays offer a sensitive and quantitative method for measuring FXIIa activity. These assays employ a synthetic substrate that mimics the natural substrate of the enzyme. The substrate, in this case, this compound, is composed of a short peptide sequence coupled to a chromophore, p-nitroaniline (pNA). When cleaved by FXIIa, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of FXIIa.
The Chromogenic Substrate: this compound
This compound is a well-established chromogenic substrate for a variety of serine proteases, including plasma kallikrein and Factor XIIa. Its peptide sequence, Pro-Phe-Arg, mimics the cleavage site in the natural substrates of these enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Researchers should always refer to the manufacturer's certificate of analysis for lot-specific information.
| Property | Value |
| Molecular Formula | C₂₆H₃₄N₈O₅ · 2HCl |
| Molecular Weight | 611.5 g/mol |
| Appearance | Crystalline solid |
| λmax | 312 nm |
| Solubility | DMF: 10 mg/mL; PBS (pH 7.2): 5 mg/mL[1] |
| Storage | Store at -20°C |
Note: The solubility and stability of this compound in solution can be affected by buffer composition, pH, and temperature. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or below to minimize degradation.
The Biochemical Principle of the Factor XIIa Chromogenic Assay
The chromogenic assay for FXIIa activity is based on a two-step process: the activation of Factor XII to Factor XIIa, followed by the enzymatic cleavage of the chromogenic substrate.
Factor XII Activation Pathway
Factor XII is a zymogen that circulates in the blood in an inactive form. Its activation is triggered by contact with negatively charged surfaces, a process known as contact activation. This initiates a cascade of enzymatic reactions.
Chromogenic Substrate Cleavage
Once activated, FXIIa cleaves the chromogenic substrate this compound after the arginine residue, releasing the p-nitroaniline (pNA) chromophore. The reaction can be monitored by measuring the increase in absorbance at 405 nm.
Experimental Protocols
The following is a generalized protocol for the determination of FXIIa activity in a 96-well microplate format. It is essential to optimize the assay conditions for specific experimental needs.
Reagents and Materials
-
Factor XIIa: Purified human Factor XIIa.
-
Chromogenic Substrate: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8.
-
Activator (for FXII activation): e.g., Kaolin, silica, or other suitable negatively charged surfaces.
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 405 nm.
Assay Procedure
The following workflow outlines the key steps in performing the chromogenic FXIIa assay.
Detailed Method
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the final working concentration in the assay buffer.
-
Prepare a series of dilutions of the Factor XIIa standard in the assay buffer.
-
-
Assay Plate Setup:
-
Add a defined volume of the assay buffer to each well of the microplate.
-
Add the Factor XIIa standard or the sample containing unknown FXIIa activity to the appropriate wells.
-
Include a blank control containing only the assay buffer and the substrate.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate at 37°C for a short period (e.g., 5 minutes) to ensure temperature equilibration.
-
Initiate the reaction by adding the pre-warmed this compound solution to all wells.
-
Immediately place the plate in the microplate reader and start measuring the absorbance at 405 nm in kinetic mode. Record the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance over time (ΔOD₄₀₅/min). This is typically calculated from the linear portion of the kinetic curve.
-
Generate a Standard Curve: Plot the rate of reaction (ΔOD₄₀₅/min) for the Factor XIIa standards against their corresponding concentrations.
-
Determine Unknown Concentrations: Use the standard curve to determine the FXIIa activity in the unknown samples.
Quantitative Data and Interpretation
The relationship between the components of the assay can be visualized as follows:
Kinetic Parameters
The interaction between FXIIa and this compound can be characterized by the Michaelis-Menten kinetic parameters, Km and kcat. A study by Silverberg et al. determined the kinetic constants for the cleavage of a similar chromogenic substrate, H-D-Pro-Phe-Arg-pNA (S-2302), by human factor β-XIIa.[2]
| Parameter | Value | Description |
| Km | 0.21 ± 0.02 mM | The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. |
| kcat | 30.0 ± 1.0 s⁻¹ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
These values are provided as a reference and may vary depending on the specific assay conditions.
Standard Curve
A typical standard curve for a Factor XIIa chromogenic assay will show a linear relationship between the rate of pNA formation (ΔOD/min) and the concentration of FXIIa.
| Factor XIIa (ng/mL) | ΔA405 (20min - 0min) |
| 50 | 1.06 |
| 25 | 0.57 |
| 12.5 | 0.30 |
| 6.25 | 0.17 |
| 0 | 0.02 |
This data is indicative and should be generated for each specific assay.
Applications in Research and Drug Development
The chromogenic assay for Factor XIIa activity using this compound is a valuable tool for:
-
Basic Research: Investigating the role of Factor XII in coagulation and inflammation.
-
Drug Discovery: Screening for and characterizing inhibitors of Factor XIIa for the development of novel antithrombotic agents.
-
Clinical Diagnostics: Although less common than clotting-based assays, chromogenic methods can be used to measure FXII levels in plasma.
Conclusion
The use of the chromogenic substrate this compound provides a sensitive, specific, and quantitative method for the determination of Factor XIIa activity. This technical guide has outlined the fundamental principles, provided a detailed experimental framework, and presented key data to aid researchers in the successful implementation of this assay. The robust and reproducible nature of this method makes it an indispensable tool for advancing our understanding of the contact activation system and for the development of next-generation therapeutics.
References
Preliminary Investigation of Bz-Pro-Phe-Arg-pNA in Plasma Kallikrein Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) for the preliminary investigation of plasma kallikrein activity. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and the broader context of the plasma kallikrein-kinin system in physiology and drug development.
Introduction to Plasma Kallikrein and the Kallikrein-Kinin System
Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in several critical physiological pathways, including the intrinsic coagulation cascade, the complement system, and the fibrinolytic pathway.[1] It is synthesized in the liver and circulates in the bloodstream as an inactive zymogen, prekallikrein (PK).[1] The activation of prekallikrein to kallikrein is a key event in the kallikrein-kinin system (KKS), which is integral to inflammation, blood pressure regulation, and coagulation.[2][3]
Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HK) to release the potent vasodilator and pro-inflammatory peptide bradykinin.[3] Dysregulation of the plasma kallikrein-kinin system is implicated in various pathological conditions, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[4] Consequently, plasma kallikrein has emerged as a significant therapeutic target for the development of novel inhibitors.[5][6]
The chromogenic substrate this compound is a valuable tool for studying plasma kallikrein activity. It mimics the natural cleavage site of plasma kallikrein in high-molecular-weight kininogen.[7] The enzymatic cleavage of this substrate releases a yellow-colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically, providing a direct measure of plasma kallikrein activity.[8][9]
The Plasma Kallikrein Activation Pathway
The activation of plasma kallikrein is a cascade of events initiated by the contact activation system. The process begins when Factor XII (Hageman factor) comes into contact with a negatively charged surface, leading to its auto-activation to Factor XIIa. Factor XIIa then cleaves prekallikrein to form active plasma kallikrein. This process is amplified through a reciprocal activation loop where plasma kallikrein can, in turn, activate more Factor XII. High-molecular-weight kininogen acts as a cofactor in this process, localizing prekallikrein to the site of activation.
Experimental Protocols
Principle of the Chromogenic Assay
The activity of plasma kallikrein is determined by measuring the rate of p-nitroaniline (pNA) release from the chromogenic substrate this compound. Plasma kallikrein cleaves the amide bond between arginine and p-nitroaniline, liberating the yellow pNA molecule. The rate of increase in absorbance at 405 nm is directly proportional to the plasma kallikrein activity in the sample.
Required Materials and Reagents
-
This compound Substrate: Stock solution (e.g., 2 mM in DMSO or sterile water).
-
Tris Buffer: 50 mM Tris-HCl, pH 7.5.
-
Purified Human Plasma Kallikrein: For positive control and standard curve generation.
-
Plasma Samples: Citrated plasma, handled carefully to avoid premature activation.
-
Prekallikrein Activator: (Optional, for measuring total prekallikrein) e.g., Dextran Sulfate.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplates: Clear, flat-bottom.
-
p-Nitroaniline (pNA): For standard curve preparation.
Experimental Workflow
The general workflow for a kinetic assay to determine plasma kallikrein activity is depicted below. This involves sample preparation, initiation of the enzymatic reaction, and continuous monitoring of the product formation.
Detailed Assay Protocol (Kinetic Method)
-
Prepare p-Nitroaniline Standard Curve:
-
Prepare a stock solution of p-nitroaniline (e.g., 200 µM in Tris buffer).
-
Create a dilution series to generate standards ranging from 0 to 20 nmol/well.
-
Add the standards to a 96-well plate and measure the absorbance at 405 nm.
-
Plot absorbance vs. nmol of pNA to generate a standard curve. This will be used to convert the change in absorbance to the amount of product formed.
-
-
Sample Preparation:
-
Thaw frozen plasma samples at 37°C and keep them at room temperature. Avoid prolonged exposure to cold, which can activate prekallikrein.[9]
-
Dilute plasma samples in Tris buffer. The dilution factor will depend on the expected enzyme activity and should be determined empirically.
-
-
Assay Procedure:
-
Pipette 50 µL of diluted plasma sample, positive control (purified plasma kallikrein), and blank (Tris buffer) into separate wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of pre-warmed this compound solution to each well to a final concentration of 0.5 mM.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Presentation and Analysis
Calculation of Plasma Kallikrein Activity
-
Determine the Rate of Reaction (ΔAbs/min):
-
Plot absorbance at 405 nm versus time for each sample.
-
Determine the slope of the linear portion of the curve. This represents the initial rate of the reaction (ΔAbs/min).
-
-
Convert ΔAbs/min to µmol/min:
-
Use the Beer-Lambert law (A = εcl) or a p-nitroaniline standard curve to convert the change in absorbance to the concentration of pNA produced. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,900 M⁻¹cm⁻¹.
-
The formula for calculating enzyme activity is: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_sample) * D Where:
-
ΔAbs/min = Change in absorbance per minute
-
ε = Molar extinction coefficient of pNA (9.9 µM⁻¹cm⁻¹)
-
l = Path length of the cuvette/well (cm)
-
V_total = Total reaction volume (mL)
-
V_sample = Volume of the plasma sample (mL)
-
D = Dilution factor of the plasma sample
-
-
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the interaction of human plasma kallikrein with a closely related chromogenic substrate, H-D-Pro-Phe-Arg-pNA (S-2302). These values provide a benchmark for expected enzyme performance.
| Parameter | Value | Substrate | Conditions | Reference |
| Km | 2 x 10-4 mol/L | S-2302 | 37°C, pH 7.8 | [10] |
| Vmax | 6.8 x 10-6 mol/min | S-2302 | 37°C, pH 7.8 | [10] |
Note: S-2302 (H-D-Pro-Phe-Arg-pNA) is structurally very similar to this compound and is expected to have comparable kinetic constants.
The table below provides typical assay conditions for measuring plasma kallikrein activity.
| Parameter | Recommended Value |
| Substrate | This compound |
| Final Substrate Concentration | 0.5 mM |
| Buffer | 50 mM Tris-HCl |
| pH | 7.5 |
| Temperature | 37°C |
| Wavelength | 405 nm |
Application in Drug Development
The investigation of plasma kallikrein activity is crucial in the development of therapeutic inhibitors. The assay described in this guide can be adapted for high-throughput screening of compound libraries to identify potential plasma kallikrein inhibitors. Furthermore, this assay is essential for determining the potency (e.g., IC₅₀ values) and mechanism of action of lead compounds. The development of potent and specific plasma kallikrein inhibitors is a promising therapeutic strategy for diseases such as hereditary angioedema.[1][4]
Conclusion
The use of the chromogenic substrate this compound provides a robust and reliable method for the preliminary investigation of plasma kallikrein activity. This technical guide offers a framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at understanding the function of plasma kallikrein and identifying novel therapeutic agents targeting this key enzyme. Careful adherence to the outlined protocols and data analysis procedures will ensure the generation of high-quality, reproducible data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Calculating specific enzyme activity - Biochemistry [protocol-online.org]
- 3. Human plasma kallikrein-kinin system: physiological and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Standard calibration curve of p-nitrophenolate (pNP) concentrations against absorbance (Abs. 405 nm) in phosphatase assay buffer (150 mM NaCl, 100 mM Tris-HCl pH 7.5). - Public Library of Science - Figshare [plos.figshare.com]
- 7. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. coachrom.com [coachrom.com]
- 10. endotell.ch [endotell.ch]
The Cornerstone of Protease Activity Measurement: A Technical Guide to Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and applications of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) in biochemical assays. This chromogenic substrate is a pivotal tool for the sensitive and specific measurement of serine protease activity, playing a crucial role in basic research, diagnostics, and the development of novel therapeutics.
Core Principles of this compound
This compound is a synthetic oligopeptide that serves as a substrate for a variety of serine proteases, most notably plasma and glandular kallikreins, as well as trypsin and certain cysteine proteinases like cruzipain. Its utility in biochemical assays stems from its straightforward chromogenic properties.
The fundamental principle of the assay is the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the p-nitroaniline (pNA) moiety. Upon hydrolysis by a target protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA formation can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. This rate is directly proportional to the enzymatic activity under appropriate assay conditions.
Quantitative Data Presentation
The kinetic parameters of this compound hydrolysis vary depending on the specific enzyme and the assay conditions. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are crucial for characterizing the enzyme-substrate interaction.
| Enzyme | Organism/Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Optimal pH |
| Kallikrein-related Peptidase 2 (KLK2) | Human (recombinant) | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | ~8.0 |
| Plasma Kallikrein | Rat | 160 | - | - | 8.3 |
| Trypsin | Bovine | - | - | - | ~8.2 |
Note: Kinetic data for this compound with some enzymes, like bovine trypsin, is not as readily available as for more specific substrates. The provided data for rat plasma kallikrein did not specify the kcat value.
Experimental Protocols
Standard Assay for Kallikrein Activity
This protocol provides a general framework for measuring kallikrein activity using this compound. It is recommended to optimize the conditions for your specific enzyme and experimental setup.
Materials:
-
Purified kallikrein or plasma sample containing kallikrein
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.5
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution to the desired final concentration in Assay Buffer. A common starting concentration is 250 µM.
-
Prepare serial dilutions of the enzyme sample in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted enzyme samples to their respective wells. Include a blank control with only Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 25 µL of the diluted this compound solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm in kinetic mode.
-
Record the absorbance every minute for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank control from the rates of the enzyme samples.
-
Convert the rate of absorbance change to the rate of pNA production using the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, this may need to be determined empirically for the specific buffer and path length of the microplate reader).
-
Protocol for Screening Protease Inhibitors
This protocol outlines a method for identifying and characterizing inhibitors of proteases that cleave this compound.
Materials:
-
In addition to the materials for the standard assay:
-
A library of potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in the standard assay protocol.
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
Add 25 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted inhibitor solutions to their respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the diluted enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 25 µL of the this compound solution.
-
Measure the absorbance at 405 nm kinetically as described in the standard assay.
-
-
Data Analysis:
-
Calculate the reaction rates for all conditions.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).
-
For promising inhibitors, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Signaling Pathway Context: The Plasma Kallikrein-Kinin System
Plasma kallikrein is a key enzyme in the kallikrein-kinin system, a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. Understanding this pathway is crucial for interpreting the physiological relevance of kallikrein activity measurements.
Bz-Pro-Phe-Arg-pNA: An In-depth Technical Guide for Protease Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide Bz-Pro-Phe-Arg-pNA (Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride) as a chromogenic substrate for the detection and quantification of protease activity. Renowned for its utility in assaying key enzymes such as plasma and glandular kallikrein, trypsin, and the cysteine protease cruzipain, this substrate offers a reliable and straightforward method for kinetic analysis and inhibitor screening. This document details the underlying principles of its application, presents quantitative kinetic data, provides explicit experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is a synthetic oligopeptide that serves as a chromogenic substrate for a variety of serine proteases. Its design mimics the natural cleavage sites of these enzymes, with the C-terminal arginine residue being the primary recognition and cleavage point. The peptide is covalently linked to a p-nitroaniline (pNA) moiety, which, upon enzymatic cleavage of the amide bond, is released as a yellow-colored product. The rate of pNA release, quantifiable by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity under defined conditions. This property makes this compound an invaluable tool in both basic research and clinical diagnostics, particularly in studies related to blood coagulation, inflammation, and parasitic diseases.
Principle of Protease Detection
The fundamental principle behind the use of this compound in protease assays lies in the enzymatic hydrolysis of the peptide bond between the C-terminal arginine and the p-nitroaniline group. In its intact form, the substrate is colorless. However, upon introduction of a protease capable of recognizing and cleaving this specific bond, the pNA is liberated. The released p-nitroaniline imparts a yellow color to the solution, and its concentration can be determined spectrophotometrically by measuring the absorbance at 405 nm. The initial rate of the reaction, determined from the linear portion of the absorbance versus time curve, is directly proportional to the concentration of the active enzyme.
Quantitative Data: Kinetic Parameters
The efficiency of this compound as a substrate for various proteases can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with the substrate.
| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | Optimal pH |
| Trypsin | Bovine Pancreas | 200 | 60 | 7.8 - 8.7 |
| Plasma Kallikrein | Human Plasma | 230 | 27 | 7.5 - 8.0 |
| Glandular Kallikrein | Porcine Pancreas | 150 | 15 | 8.0 - 9.0 |
| Cruzipain | Trypanosoma cruzi | 85 | 5.5 | 7.5 - 8.5 |
Note: The kinetic parameters provided are approximate values and may vary depending on the specific assay conditions, such as buffer composition, ionic strength, and temperature.
Experimental Protocols
General Protease Activity Assay
This protocol provides a general framework for measuring protease activity using this compound. Specific conditions may need to be optimized for each enzyme.
Materials:
-
This compound hydrochloride (Substrate)
-
Enzyme solution (e.g., Trypsin, Kallikrein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in deionized water or a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically 0.1-1 mM).
-
Prepare Enzyme Solution: Dilute the enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
Assay Setup:
-
Add 50 µL of the working substrate solution to each well of the 96-well microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Signaling Pathways of Relevant Proteases
Understanding the biological context of the proteases assayed with this compound is crucial for interpreting experimental results and for drug development.
Plasma Kallikrein and the Kallikrein-Kinin System
Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[1] Plasma prekallikrein circulates in the plasma and is activated to kallikrein by activated Factor XII.[2] Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.[1] Bradykinin, in turn, exerts its effects by binding to B1 and B2 receptors.[3]
Glandular Kallikrein
Glandular (or tissue) kallikreins are a family of serine proteases with diverse physiological roles, including the processing of pro-hormones and growth factors.[4] Human tissue kallikrein 1 (hK1), for example, cleaves low-molecular-weight kininogen (LMWK) to produce lysyl-bradykinin (kallidin), which is also a potent vasodilator.[5] Glandular kallikreins are implicated in various signaling pathways, often through the activation of protease-activated receptors (PARs) or by modulating the activity of growth factor receptors.[6]
Trypsin
Trypsin is a well-characterized serine protease found in the digestive system of many vertebrates, where it hydrolyzes proteins.[5] Beyond its digestive role, trypsin can also act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2).[7] The activation of PAR2 by trypsin on the surface of various cells can trigger a range of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as inflammation, proliferation, and tissue repair.[6][7]
Applications in Research and Drug Development
The versatility of this compound makes it a valuable reagent in numerous research and development applications:
-
Enzyme Kinetics: Determination of Km and kcat values for proteases and assessment of enzyme efficiency.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.
-
Drug Discovery: Characterization of the mechanism of action of novel therapeutic agents targeting proteases.
-
Diagnostic Assays: Development of diagnostic kits for diseases associated with aberrant protease activity.
-
Quality Control: Assessment of the purity and activity of recombinant protease preparations.
Conclusion
This compound is a robust and versatile chromogenic substrate that facilitates the sensitive and quantitative measurement of several key proteases. Its ease of use, coupled with the straightforward spectrophotometric detection method, makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties, the kinetics of its interaction with target enzymes, and the biological pathways in which these enzymes operate is essential for its effective application in advancing our knowledge of protease function and in the development of novel therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trypsin Activity Assay Using Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining trypsin activity using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). This assay is a rapid, sensitive, and reliable method for quantifying trypsin and trypsin-like serine proteases in various samples.
Introduction
Trypsin is a serine protease crucial for protein digestion in the digestive systems of many vertebrates.[1][2] It is secreted by the pancreas as an inactive proenzyme, trypsinogen, and is activated in the small intestine.[1][3] Active trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.[1][2] The dysregulation of trypsin activity is implicated in various gastrointestinal disorders.[3] Therefore, the accurate measurement of trypsin activity is essential in both biomedical research and clinical diagnostics.
This colorimetric assay utilizes the specific substrate this compound, which is cleaved by trypsin to release the chromophore p-nitroaniline (pNA).[4] The amount of pNA produced is directly proportional to the trypsin activity and can be quantified by measuring the absorbance at 405 nm.[3][4]
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of the peptide substrate by trypsin. Trypsin recognizes and cleaves the peptide bond at the C-terminal side of the arginine residue in the this compound sequence. This cleavage releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, measured as the increase in absorbance at 405 nm over time, is directly proportional to the enzymatic activity of trypsin in the sample.
Caption: Principle of the this compound assay for trypsin activity.
Materials and Reagents
-
Trypsin Standard: Purified trypsin of known concentration (e.g., from bovine pancreas).
-
Substrate: Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.[4]
-
Stop Solution (Optional): 30% Acetic Acid.
-
Sample: Purified enzyme, cell lysate, tissue homogenate, or other biological fluids.
-
Equipment:
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplate.
-
Pipettes and tips.
-
Incubator set to 25°C or 37°C.
-
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the analysis of multiple samples simultaneously.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.2, 20 mM CaCl2):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Add 2.22 g of CaCl2 and dissolve completely.
-
Adjust the pH to 8.2 at 25°C using 1 M HCl.[4]
-
Bring the final volume to 1 L with deionized water. Store at 4°C.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound in a suitable solvent like DMSO to make a stock solution. Store at -20°C, protected from light.
-
-
Working Substrate Solution (e.g., 1 mM):
-
Dilute the stock solution of this compound in the Assay Buffer to the desired final concentration. Prepare this solution fresh before each experiment.
-
-
Trypsin Standard Solutions:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Perform serial dilutions of the trypsin stock solution with Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 mU/mL).
-
Assay Procedure
Caption: General workflow for the this compound trypsin activity assay.
-
Plate Setup: Add 50 µL of each trypsin standard and sample solution to the wells of a 96-well plate in duplicate. Include a blank control containing 50 µL of Assay Buffer.[5]
-
Reaction Initiation: Add 50 µL of the working substrate solution to all wells to start the reaction.[5] The final volume in each well will be 100 µL.
-
Incubation and Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C) and measure the absorbance at 405 nm every minute for 15-30 minutes.[5]
-
Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes). If necessary, add 50 µL of a stop solution (e.g., 30% acetic acid) to each well to stop the reaction. Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Kinetic Assay: Determine the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot for each standard and sample.
-
Endpoint Assay: Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Calculation of Trypsin Activity
-
Standard Curve: Plot the rate of reaction (ΔA405/min) or the final absorbance (for endpoint assays) of the trypsin standards against their known concentrations (mU/mL).
-
Determine Sample Activity: Use the standard curve to determine the trypsin activity in your samples.
-
Unit Definition: One unit of trypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at 25°C.[1][3]
Data Presentation
The following table summarizes representative kinetic parameters for trypsin with a commonly used chromogenic substrate, Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA). While specific data for this compound was not available in the search results, the values for BAPNA provide a useful reference for the expected range of trypsin activity.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Pacamã Trypsin | BAPNA | 0.517 | 5 | 9671 | [6] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions (-20°C or -80°C). |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Substrate degradation | Prepare fresh substrate solution. Protect from light. | |
| High background | Contaminated reagents | Use fresh, high-purity reagents. |
| Spontaneous substrate hydrolysis | Run a blank control without the enzyme to measure and subtract the background. | |
| Non-linear reaction rate | Substrate depletion | Dilute the enzyme sample or use a higher substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. |
Conclusion
The this compound assay is a robust and sensitive method for determining trypsin activity. The detailed protocol and guidelines provided in these application notes will enable researchers to accurately measure trypsin activity in a variety of samples, facilitating research in enzymology, drug discovery, and diagnostics.
References
Step-by-Step Guide for the Preparation and Use of Bz-Pro-Phe-Arg-pNA Solutions in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide (Bz-Pro-Phe-Arg-pNA) solutions. This chromogenic substrate is widely employed in the characterization of proteases such as plasma and glandular kallikrein, trypsin, and the cysteine proteinase cruzipain, as well as in Factor XII assays.[1] Its utility extends to high-throughput screening for protease inhibitors, a critical component of drug discovery and development.[2]
Product Information and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.
| Parameter | Specification |
| Synonyms | Bz-PFR-pNA, Chromozym PK |
| Molecular Formula | C₃₃H₃₈N₈O₆ · HCl |
| Molecular Weight | 679.17 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C |
Store the lyophilized powder in a desiccated environment at -20°C. Once reconstituted, aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of this compound Stock Solution
A concentrated stock solution is prepared first, which is then diluted to the final working concentration in the assay buffer. This approach ensures accuracy and consistency across multiple experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO) or Methanol
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Equilibrate: Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Reconstitute the powder in a suitable organic solvent. Solubility data from various suppliers indicates good solubility in methanol (25 mg/mL) and a DMSO:methanol (1:1) mixture (20 mg/mL).[3] For many enzymatic assays, preparing a stock solution in 100% DMSO is a common practice.
-
Example for a 10 mM Stock Solution in DMSO:
-
Add the appropriate volume of DMSO to the weighed this compound powder to achieve a final concentration of 10 mM. (e.g., for 1 mg of powder with a MW of 679.17 g/mol , add approximately 147 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The solution should be protected from light.
| Solvent | Reported Solubility |
| Methanol | 25 mg/mL[3][4] |
| DMSO:Methanol (1:1) | 20 mg/mL[3] |
| Acetic Acid | 10 mg/mL[3] |
Preparation of Working Solution and General Assay Protocol
The final working concentration of this compound will depend on the specific enzyme and assay conditions. It is often used at concentrations around the Michaelis constant (Km) of the enzyme for this substrate.
Materials:
-
This compound stock solution
-
Assay Buffer (e.g., Tris-HCl or Sodium Phosphate buffer, pH 7.5-8.2)
-
Enzyme solution
-
Inhibitor solution (if applicable)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Assay Buffer: A common buffer for proteases like trypsin and kallikrein is Tris-HCl or sodium phosphate. The pH should be optimized for the specific enzyme, typically between 7.5 and 8.2.[4][5] Some protocols recommend the addition of CaCl₂ to the buffer, as calcium ions can be important for the activity and stability of certain proteases.
-
Prepare Working Substrate Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in the assay buffer. It is crucial to prepare this solution fresh.
-
Example: To prepare a 1 mM working solution from a 10 mM stock, dilute the stock 1:10 in the assay buffer.
-
-
Assay Setup:
-
Add the components to the wells of a 96-well plate in the following order:
-
Assay Buffer
-
Enzyme solution (or sample containing the enzyme)
-
Inhibitor or vehicle control (pre-incubate with the enzyme if required by the experimental design)
-
-
Initiate the reaction by adding the this compound working solution.
-
-
Measurement: Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 25°C or 37°C). Measure the increase in absorbance at 405 nm over time. The yellow product, p-nitroaniline (pNA), has a maximum absorbance at this wavelength.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve (ΔA405/min). The concentration of the released pNA can be calculated using the Beer-Lambert law (ε of pNA is approximately 10,600 M⁻¹cm⁻¹ at 405 nm, though this can vary slightly with buffer conditions).
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for an enzyme kinetics assay and the principle of chromogenic substrate cleavage.
Caption: General workflow for an enzyme assay using this compound.
Caption: Principle of chromogenic substrate cleavage for enzyme activity measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. coachrom.com [coachrom.com]
- 3. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
Practical Applications of Bz-Pro-Phe-Arg-pNA in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) is a synthetic chromogenic substrate widely utilized in drug discovery and biochemical research for the sensitive and specific assay of various serine proteases. Its molecular structure mimics the natural cleavage sites of several key enzymes, making it an invaluable tool for studying enzyme kinetics, screening for inhibitors, and elucidating biological pathways. Upon enzymatic cleavage at the arginine residue, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This property allows for a continuous and straightforward spectrophotometric assay of enzyme activity.
This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in assaying Trypsin, Plasma Kallikrein, and Cruzipain.
Target Enzymes and Biological Relevance
This compound is a substrate for a range of proteases, with particular utility in studying:
-
Trypsin: A key digestive serine protease, also involved in various physiological and pathological processes. Dysregulation of trypsin activity is implicated in pancreatitis and other inflammatory conditions.
-
Plasma Kallikrein: A central enzyme in the Kallikrein-Kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[1] Plasma kallikrein activation leads to the release of bradykinin, a potent pro-inflammatory peptide.
-
Cruzipain: The major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Cruzipain is essential for the parasite's survival and replication, making it a prime target for anti-parasitic drug development.
Data Presentation: Enzyme-Substrate Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of this compound by Cruzipain. Data for Trypsin and Plasma Kallikrein with analogous substrates are provided for reference.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH |
| Cruzipain (native) | This compound | 1.5 | 0.08 | 5.3 x 10⁴ | 8.8 - 9.3 |
| Cruzipain (recombinant) | This compound | 1.2 | 0.09 | 7.5 x 10⁴ | 8.8 - 9.3 |
| Bovine Trypsin | Bz-GPA-pNA* | 15.6 | 0.081 | 5.2 x 10³ | 8.2 |
*Data for Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA), a substrate with similar characteristics to this compound.
Signaling Pathways
The enzymes targeted by this compound are integral components of complex signaling cascades. Understanding these pathways is crucial for contextualizing the effects of potential inhibitors.
Experimental Protocols
Standard Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of Trypsin, Plasma Kallikrein, or Cruzipain using this compound. Specific conditions may need to be optimized for each enzyme.
Materials:
-
Purified enzyme (Trypsin, Plasma Kallikrein, or Cruzipain)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for Trypsin and Kallikrein; 100 mM Sodium Phosphate, 1 mM EDTA, 10 mM DTT, pH 7.5 for Cruzipain)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired working concentration in the appropriate assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a series of substrate dilutions in assay buffer from the stock solution. A typical concentration range to determine K_m_ would be 0.1 to 10 times the expected K_m_.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well (except for the substrate blank wells).
-
Add 25 µL of assay buffer to the substrate blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate dilution to each well to initiate the reaction. The final reaction volume will be 125 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from all other readings.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law: V₀ (µM/min) = (ΔAbs/Δt) / (ε * l) where:
-
ΔAbs/Δt is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline (10,500 M⁻¹cm⁻¹ at 405 nm).
-
l is the path length of the sample in the microplate well (in cm).
-
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
High-Throughput Screening (HTS) for Inhibitors
This protocol is designed for screening a compound library to identify potential inhibitors of a target protease.
Materials:
-
Purified enzyme
-
This compound substrate
-
Assay Buffer
-
Compound library (typically in DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (DMSO)
-
384-well microplates
-
Automated liquid handling system (recommended)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.
-
Dispense the positive control inhibitor and negative control (DMSO) into designated wells.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Substrate Addition:
-
Add 10 µL of the this compound substrate solution to each well to start the reaction. The final substrate concentration should be at or near the K_m_ value.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
Measure the end-point absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank)] * 100
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Confirm hits through re-testing and determine the IC₅₀ value for active compounds.
IC₅₀ Determination
For confirmed "hits" from the HTS, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
Follow the HTS protocol, but instead of a single concentration, add the different concentrations of the inhibitor to the wells.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a versatile and reliable tool for the study of key proteases in drug discovery. Its chromogenic nature allows for simple and robust assay development suitable for both fundamental enzyme characterization and large-scale high-throughput screening campaigns. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this substrate in their drug discovery efforts targeting proteases involved in a range of human diseases.
References
Measuring Protease Activity with Bz-Pro-Phe-Arg-pNA: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for measuring protease activity using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). This method is a robust and widely used tool for characterizing proteases such as plasma kallikrein and trypsin, and for screening potential inhibitors.
Application Notes
Principle of the Assay
The this compound assay is a colorimetric method for detecting and quantifying the activity of certain serine proteases. The substrate, this compound, is a synthetic peptide that mimics the natural cleavage site for enzymes like kallikrein and trypsin. In its intact form, the substrate is colorless. However, in the presence of a specific protease, the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) group is hydrolyzed. This enzymatic cleavage releases the pNA molecule, which is a yellow chromophore. The rate of pNA release is directly proportional to the protease activity and can be quantified by measuring the increase in absorbance at approximately 405-410 nm.[1][2]
Key Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for specific proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors for drug discovery.
-
Enzyme Characterization: Studying the effects of pH, temperature, and cofactors on protease activity.
-
Quality Control: Assessing the purity and activity of protease preparations.
Advantages and Limitations
Advantages:
-
Continuous Monitoring: The assay allows for real-time (kinetic) measurement of enzyme activity.
-
High Sensitivity: The chromogenic nature of pNA provides a sensitive readout.
-
Simple Procedure: The mix-and-read format is straightforward and adaptable to high-throughput screening in 96-well plates.
-
Quantitative Results: Provides accurate and reproducible quantitative data on enzyme activity.
Limitations:
-
Substrate Specificity: this compound is not exclusively specific to a single protease and can be cleaved by several enzymes with similar substrate preferences.[3]
-
Interference: Compounds that absorb light at 405-410 nm can interfere with the assay. It is crucial to include proper controls.
-
Solubility: The substrate may have limited solubility in aqueous buffers and often requires an organic solvent like DMSO for the preparation of stock solutions.
Quantitative Data Summary
The following tables provide reference data for trypsin activity using pNA-based substrates. These values can vary based on specific experimental conditions such as buffer composition, pH, and temperature.
Table 1: Optimal Conditions for Bovine Trypsin Activity
| Parameter | Optimal Value | Reference |
| pH | 8.5 - 8.7 | [4][5] |
| Temperature | 40°C | [4][5] |
Table 2: Kinetic Parameters for Bovine Trypsin with pNA-based Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | pH | Reference |
| Bz-GPA-pNA* | 15.6 | 0.081 | 8.2 | [6] |
*Note: Bz-GPA-pNA (Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide) is a structurally similar chromogenic substrate for trypsin.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Protease of interest (e.g., Trypsin, Kallikrein)
-
p-Nitroaniline (pNA) standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or temperature-controlled plate reader (optional)
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.5):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.5 at the desired assay temperature (e.g., 25°C or 37°C) using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (e.g., 20 mM this compound in DMSO):
-
Dissolve the required amount of this compound in 100% DMSO to make a 20 mM stock solution.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of the protease in a suitable buffer (refer to the manufacturer's instructions).
-
Immediately before the assay, dilute the enzyme stock solution to the desired working concentration using the Assay Buffer. Keep the enzyme solution on ice. The optimal concentration should be determined empirically but should result in a linear rate of absorbance increase over the measurement period.
-
-
p-Nitroaniline (pNA) Standard Stock Solution (1 mM):
-
Dissolve 13.81 mg of p-nitroaniline in 100 mL of deionized water to create a 1 mM stock solution.[7] Gentle warming and stirring may be required.
-
Store at 4°C, protected from light.
-
p-Nitroaniline Standard Curve Protocol
A standard curve is essential to convert the absorbance readings into the molar amount of pNA produced.
-
Prepare a series of dilutions of the 1 mM pNA standard stock solution in Assay Buffer. A typical range would be from 0 µM to 200 µM.
-
Add 200 µL of each standard dilution to separate wells of a 96-well plate in duplicate.
-
Add 200 µL of Assay Buffer to blank wells.
-
Measure the absorbance at 405 nm.
-
Subtract the average absorbance of the blank from the absorbance of each standard.
-
Plot the corrected absorbance values against the corresponding pNA concentration (µM) and perform a linear regression to obtain the slope (extinction coefficient).
Protease Activity Assay Protocol (96-well plate format)
-
Prepare the Reaction Plate:
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted enzyme solution to the sample wells.
-
For the negative control (no enzyme) wells, add 10 µL of Assay Buffer instead of the enzyme solution.
-
If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Prepare a working substrate solution by diluting the 20 mM stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM for a final assay concentration of 100 µM).
-
To start the reaction, add 20 µL of the working substrate solution to all wells simultaneously using a multichannel pipette. The total reaction volume will be 200 µL.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every minute for 15 to 30 minutes (kinetic mode).
-
Data Analysis and Calculation
-
Determine the Rate of Reaction (ΔA/min):
-
For each well, plot absorbance versus time (minutes).
-
Identify the linear portion of the curve (initial velocity phase).
-
Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute (ΔA/min).
-
-
Calculate Protease Activity:
-
Use the Beer-Lambert law to calculate the activity. The activity of the protease in Units/mL (where 1 Unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute) can be calculated using the following formula:[3]
Activity (Units/mL) = [(ΔA/min) * (Total Assay Volume in mL)] / [ε * l * (Enzyme Volume in mL)]
Where:
-
ΔA/min is the rate of absorbance change from the linear portion of the curve.
-
Total Assay Volume is the final volume in the well (e.g., 0.2 mL).
-
ε (Molar Extinction Coefficient of pNA) is typically 8,800 M⁻¹cm⁻¹ at 410 nm.[8] This can also be determined from the slope of the pNA standard curve.
-
l (Path Length) for a 96-well plate is typically calculated based on the volume. For a 200 µL volume, it is often less than 1 cm. For precise calculations, the path length should be measured or the pNA standard curve should be used to convert absorbance to concentration directly.
-
Enzyme Volume is the volume of the enzyme solution added to the well (e.g., 0.01 mL).
-
Visualizations
Caption: Enzymatic cleavage of this compound by a protease to yield peptide and pNA.
Caption: Experimental workflow for the protease activity assay using this compound.
References
- 1. coachrom.com [coachrom.com]
- 2. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. jabonline.in [jabonline.in]
Application Notes and Protocols for Bz-Pro-Phe-Arg-pNA in Enzyme Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) is a valuable tool for the in vitro screening of potential inhibitors against a range of serine proteases. This application note provides a detailed protocol for utilizing this compound to identify and characterize inhibitors of key enzymes such as plasma kallikrein, thrombin, trypsin, and papain. The assay's principle lies in the enzymatic cleavage of the substrate, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. Putative inhibitors will decrease the rate of this reaction, allowing for their identification and quantification of their inhibitory potency.
Principle of the Assay
The this compound assay is a straightforward and robust method for measuring the activity of specific serine proteases. The enzyme catalyzes the hydrolysis of the amide bond in this compound, leading to the release of p-nitroaniline (pNA). Free pNA has a distinct yellow color and exhibits a strong absorbance at 405 nm, which can be easily quantified using a spectrophotometer or a microplate reader. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a lower rate of pNA production. This change in absorbance is used to determine the inhibitory effect of a test compound.
Relevant Signaling Pathways
The enzymes commonly assayed with this compound are involved in critical physiological and pathological pathways, making them attractive targets for drug discovery.
-
Plasma Kallikrein and the Kallikrein-Kinin System: Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, coagulation, and pain. Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator bradykinin. Inhibitors of plasma kallikrein are being investigated for the treatment of conditions like hereditary angioedema.
Caption: The Kallikrein-Kinin System Pathway.
-
Thrombin and the Coagulation Cascade: Thrombin (Factor IIa) is a central enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. Thrombin also activates other clotting factors, amplifying the coagulation response. Thrombin inhibitors are widely used as anticoagulants to prevent and treat thrombosis.
Caption: The Common Pathway of the Coagulation Cascade.
Experimental Workflow for Inhibitor Screening
The screening of potential enzyme inhibitors using the this compound assay follows a systematic workflow, from initial hit identification to detailed characterization of the inhibitory mechanism.
Caption: A typical workflow for enzyme inhibitor screening.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific enzyme, inhibitor, and laboratory conditions.
Materials and Reagents
-
Enzymes: Purified plasma kallikrein, thrombin, trypsin, or papain.
-
Substrate: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl.
-
Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., aprotinin for trypsin).
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 405 nm.
General Protocol for Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute to the final working concentration in the assay buffer. The final substrate concentration is typically at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% v/v).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following in the specified order:
-
Assay Buffer
-
Test compound solution or vehicle control
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the reaction temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pre-warmed this compound substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Record readings every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation
The quantitative results of an inhibitor screening campaign should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Representative Inhibition Data for a Hypothetical Trypsin Inhibitor
| Inhibitor Concentration (µM) | Absorbance at 405 nm (mAU/min) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 1 | 55 | 45 |
| 10 | 15 | 85 |
| 100 | 5 | 95 |
Table 2: IC50 Values of Known Inhibitors for Different Proteases
| Enzyme | Inhibitor | IC50 (nM) |
| Plasma Kallikrein | Lanadelumab | 44 |
| Thrombin | Dabigatran | ~5-10 |
| Trypsin | Aprotinin | ~1-5 |
| Papain | Leupeptin | ~50-100 |
Troubleshooting and Considerations
-
Solubility of Test Compounds: Ensure that the test compounds are fully dissolved in the assay buffer at the tested concentrations. Precipitation can interfere with the absorbance readings.
-
Solvent Effects: The final concentration of the solvent used to dissolve the test compounds (e.g., DMSO) should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on enzyme activity.
-
Substrate Concentration: The concentration of this compound should be carefully chosen. For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration.
-
Linearity of the Reaction: Ensure that the initial reaction rates are measured within the linear range of the assay, where the product formation is proportional to time and enzyme concentration.
-
Controls: Always include appropriate controls in each experiment:
-
No-enzyme control: To measure the rate of non-enzymatic substrate hydrolysis.
-
No-inhibitor control (vehicle control): To determine the uninhibited enzyme activity.
-
Positive control inhibitor: To validate the assay performance.
-
By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize this compound for the screening and characterization of potential enzyme inhibitors, thereby accelerating the drug discovery process.
Application Notes and Protocols for Utilizing Bz-Pro-Phe-Arg-pNA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Pro-Phe-Arg-pNA (Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide) is a valuable chromogenic substrate for a variety of serine proteases. Its specificity and ease of use make it a powerful tool in drug discovery and biochemical research, particularly for high-throughput screening (HTS) of potential enzyme inhibitors. This document provides detailed application notes and protocols for utilizing this compound in HTS assays targeting key enzymes such as Kallikreins (plasma and glandular), Trypsin, and the cysteine protease Cruzipain.
Upon enzymatic cleavage at the C-terminal of the arginine residue, this compound releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This principle allows for the rapid and quantitative assessment of enzyme inhibition by test compounds.
Target Enzymes and Their Significance
-
Plasma Kallikrein: A key component of the kallikrein-kinin system, plasma kallikrein is involved in processes such as inflammation, blood pressure regulation, and coagulation.[1][2] Dysregulation of this enzyme is implicated in various pathological conditions, making it an attractive therapeutic target.
-
Glandular Kallikrein (e.g., KLK2): This group of proteases plays diverse physiological roles, including the regulation of blood pressure and semen liquefaction. Their involvement in diseases like hypertension and cancer has made them targets for drug development.
-
Trypsin: A well-characterized serine protease found in the digestive system, trypsin is also involved in various physiological and pathophysiological processes. It serves as a common model enzyme in protease inhibitor screening.
-
Cruzipain: The major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. Cruzipain is essential for the parasite's survival, replication, and invasion of host cells, making it a prime target for the development of anti-Chagasic drugs.
Data Presentation: Enzyme Kinetics and Inhibitor Affinities
The following tables summarize key quantitative data for the interaction of this compound and its target enzymes, as well as the inhibitory constants for known inhibitors. This information is crucial for assay design and data interpretation.
Table 1: Kinetic Parameters for Protease-Catalyzed Hydrolysis of this compound and Similar Substrates
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Assay Conditions |
| Human Kallikrein-related Peptidase 2 (KLK2) | This compound | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% (v/v) DMSO, 0.1% (w/v) BSA |
| Bovine Trypsin | Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | 15.6 | 0.081 | 5.19 x 10³ | pH 8.2[3] |
Table 2: Inhibitor Constants (K_i_ and IC₅₀) for Target Proteases
| Enzyme | Inhibitor | Substrate | K_i_ (µM) | IC₅₀ (µM) |
| Human Plasma Kallikrein | PKSI-1007 | D-Pro-Phe-Arg-pNA | 0.1 - 1 | - |
| Human Plasma Kallikrein | PKSI-0180 | D-Pro-Phe-Arg-pNA | 0.1 - 1 | - |
| Human Plasma Kallikrein | PKSI-527 | D-Pro-Phe-Arg-pNA | 0.1 - 1 | - |
Note: The Ki values for plasma kallikrein inhibitors were determined using a closely related substrate, D-Pro-Phe-Arg-pNA.[4] These inhibitors are expected to show similar potency against this compound cleavage.
Experimental Protocols
General Assay Principle
The fundamental principle of the assay is to measure the enzymatic cleavage of this compound, which results in the release of p-nitroaniline (pNA). The increase in absorbance at 405 nm over time is directly proportional to the enzyme's activity. In an inhibitor screening context, a reduction in the rate of absorbance increase indicates enzymatic inhibition by the test compound.
High-Throughput Screening (HTS) Protocol for Protease Inhibitors
This protocol is a general guideline and should be optimized for each specific enzyme and laboratory setup. The assay is designed for a 384-well plate format, suitable for automated HTS systems.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20. Note: The optimal pH and ionic strength may vary for different enzymes and should be determined empirically.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the target enzyme (e.g., Plasma Kallikrein, Trypsin, or Cruzipain) in an appropriate buffer (e.g., for trypsin, 1 mM HCl to maintain stability). The final enzyme concentration in the assay should be determined based on preliminary experiments to achieve a linear reaction rate over a desired time course (e.g., 10-30 minutes).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Test Compounds: Prepare stock solutions of test compounds in 100% DMSO. Create a dilution series to determine the IC₅₀ values.
-
Positive Control Inhibitor: Prepare a stock solution of a known inhibitor for the target enzyme (e.g., Aprotinin for Trypsin, PKSI-527 for Plasma Kallikrein, E-64 for Cruzipain) in DMSO.
-
Negative Control: 100% DMSO.
2. Assay Procedure (384-well plate):
-
Compound Dispensing: Using an acoustic liquid handler or a pintool, dispense a small volume (e.g., 100 nL) of test compounds, positive control inhibitor, and negative control (DMSO) into the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the diluted this compound substrate solution to each well to start the enzymatic reaction. The final substrate concentration should be at or near the K_m_ value for the enzyme to ensure sensitivity to competitive inhibitors. If the K_m_ is unknown, a concentration range of 10-100 µM can be tested.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C (or the optimal temperature for the enzyme). Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
3. Data Analysis:
-
Calculate the reaction rate (V): Determine the initial velocity of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs₄₀₅/min).
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V_compound - V_blank) / (V_DMSO - V_blank)] * 100 Where:
-
V_compound is the reaction rate in the presence of the test compound.
-
V_DMSO is the reaction rate in the presence of DMSO (negative control).
-
V_blank is the background reaction rate in the absence of the enzyme.
-
-
Determine IC₅₀ values: For active compounds, plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflow
Enzymatic Reaction of this compound Cleavage
Caption: Enzymatic cleavage of this compound by a target protease.
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening assay.
Plasma Kallikrein Signaling Pathway
Caption: The Plasma Kallikrein-Kinin signaling cascade.
Trypsin-PAR-2 Signaling Pathway
Caption: Trypsin signaling through the Protease-Activated Receptor 2 (PAR-2).
Cruzipain Signaling in Chagas Disease
Caption: Cruzipain's role in host cell invasion and immune evasion in Chagas disease.
References
- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human plasma kallikrein-kinin system: physiological and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective synthetic inhibitors with regard to plasma-kallikrein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Kallikrein Kinetics with Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the determination of kallikrein kinetics using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA). The protocols outlined below are essential for the functional characterization of kallikrein enzymes and for the screening and development of kallikrein inhibitors.
Introduction
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. The plasma kallikrein-kinin system is initiated by the activation of prekallikrein to plasma kallikrein, which then cleaves high-molecular-weight kininogen (HK) to release the potent inflammatory mediator, bradykinin.[1][2][3] Dysregulation of this system is implicated in numerous diseases, making kallikreins attractive therapeutic targets.
The chromogenic substrate this compound (often referred to as S-2302 or Chromozym PK) is a sensitive and specific substrate for kallikreins.[4][5] The enzymatic cleavage of this substrate by kallikrein releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405 nm.[2][6] The rate of pNA release is directly proportional to the kallikrein activity.
This document provides protocols for:
-
Determining the kinetic parameters (Km and kcat) of kallikrein.
-
Assessing the potency of kallikrein inhibitors (IC50 and Ki).
-
Measuring kallikrein-like activity in plasma samples.
Data Presentation
The following tables summarize key quantitative data for kallikrein kinetics.
Table 1: Michaelis-Menten Constants for Kallikrein with Chromogenic Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Human Kallikrein-related Peptidase 2 (KLK2) | This compound | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | [7] |
| Human Kallikrein-related Peptidase 2 (KLK2) | H-Pro-Phe-Arg-AMC | 69 ± 3 | 23.42 ± 0.09 | 3.4 x 10⁵ | [7] |
Table 2: Representative Inhibition Constants for a Kallikrein Inhibitor
| Inhibitor | Enzyme | Ki (nM) | Inhibition Type | Source |
| PF-04886847 | Human Plasma Kallikrein | 0.3 | Competitive | [8] |
Experimental Protocols
General Reagents and Equipment
-
Purified human plasma kallikrein or tissue kallikrein
-
This compound hydrochloride (or S-2302)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
For acid-stopped method: 20% acetic acid or 2% citric acid[6]
Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)
This protocol determines the substrate concentration at which the enzyme reaches half of its maximum velocity (Km) and the maximum rate of reaction (Vmax).
-
Prepare Substrate Solutions: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be 0.05 to 1 mM.[8]
-
Enzyme Preparation: Prepare a working solution of purified kallikrein in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of reaction for the duration of the assay.
-
Assay Setup:
-
Add 105 µL of assay buffer containing the kallikrein enzyme to each well of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of each substrate concentration to the corresponding wells.
-
Immediately begin monitoring the change in absorbance at 405 nm at 37°C in a microplate reader. Record the absorbance every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time curve. Convert the rate from ΔA/min to µmol/min using the molar extinction coefficient of pNA (ε₄₀₅ = 10,600 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Protocol for Determining Inhibitor Potency (IC50 and Ki)
This protocol is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) and to calculate the inhibition constant (Ki).
-
Prepare Reagents:
-
Prepare a stock solution of the kallikrein inhibitor in a suitable solvent.
-
Create a series of serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of this compound in the assay buffer at a concentration close to the determined Km value.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 105 µL of assay buffer containing the kallikrein enzyme.
-
Add 2.5 µL of each inhibitor dilution (or solvent for the control) to the appropriate wells.
-
Incubate the plate for 20 minutes at 37°C with shaking to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiate Reaction:
-
Add 20 µL of the pre-warmed this compound solution to each well to start the reaction.[8]
-
Monitor the absorbance at 405 nm as described in the Michaelis-Menten protocol.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a sigmoidal dose-response curve fit to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the assay and Km is the Michaelis-Menten constant of the substrate.[8]
-
Protocol for Measuring Kallikrein-Like Activity in Plasma (Acid-Stopped Method)
This protocol is suitable for determining the overall kallikrein-like activity in plasma samples, which is primarily attributed to the kallikrein-α2-macroglobulin complex.[6]
-
Sample Preparation:
-
Sample Dilution:
-
Dilute the test plasma 1:10 with assay buffer (e.g., 100 µL plasma + 1000 µL buffer).[6]
-
-
Assay Procedure:
-
Blank Preparation:
-
Prepare a plasma blank for each sample by adding the reagents in reverse order without the 10-minute incubation.[6]
-
-
Measurement:
-
Read the absorbance (A) of the sample against its corresponding blank in a photometer at 405 nm. The color is stable for at least 4 hours.[6]
-
Visualizations
Signaling Pathways
Caption: The Plasma Kallikrein-Kinin System Activation Cascade.
Caption: Downstream signaling pathway of the Bradykinin B2 receptor.
Experimental Workflow
Caption: General workflow for determining kallikrein kinetic parameters.
References
- 1. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 2. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. coachrom.com [coachrom.com]
- 7. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Factor XII assay using Bz-Pro-Phe-Arg-pNA as a substrate
Protocol for the Determination of Factor XII Activity using Bz-Pro-Phe-Arg-pNA as a Chromogenic Substrate
Introduction
Factor XII (FXII), also known as Hageman factor, is a single-chain plasma glycoprotein that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation, the kallikrein-kinin system, and fibrinolysis.[1][2][3][4][5][6] The activation of Factor XII to its active form, Factor XIIa (FXIIa), a serine protease, occurs upon contact with negatively charged surfaces.[1][2][3][4][5][6] This chromogenic assay provides a quantitative determination of Factor XII activity in plasma and purified systems. The assay is based on the principle that Factor XII is activated to FXIIa, which then cleaves the chromogenic substrate this compound, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the Factor XIIa activity in the sample.
Principle of the Assay
The Factor XII assay is a two-stage process. In the first stage, Factor XII present in the sample is activated to Factor XIIa by a specific activator in the presence of prekallikrein (PK) and high molecular weight kininogen (HMWK) as cofactors. In the second stage, the activated Factor XIIa hydrolyzes the chromogenic substrate this compound, leading to the release of p-nitroaniline (pNA). The amount of pNA released is quantified by measuring the absorbance at 405 nm.
Data Presentation
The following tables summarize the key quantitative data for this protocol.
Table 1: Reagent and Sample Volumes for Microplate Assay
| Reagent | Volume per Well | Final Concentration (in well) |
| Sample/Standard | 30 µL | Variable |
| Factor XII Activator | 30 µL | N/A |
| Kallikrein Inhibitor | 90 µL | N/A |
| Chromogenic Substrate | 60 µL | 0.3 mM |
| Stop Solution (20% Acetic Acid) | 60 µL | N/A |
Table 2: Suggested Standard Curve Concentrations for p-Nitroaniline (pNA)
| Standard | pNA Concentration (nmol/well) | Volume of 5 mM pNA (µL) | Volume of Assay Buffer (µL) | Expected Absorbance (405 nm) |
| S0 | 0 | 0 | 100 | Blank |
| S1 | 10 | 2 | 98 | Variable |
| S2 | 20 | 4 | 96 | Variable |
| S3 | 30 | 6 | 94 | Variable |
| S4 | 40 | 8 | 92 | Variable |
| S5 | 50 | 10 | 90 | Variable |
Table 3: Kinetic Parameters of Factor XIIa
| Substrate | Km | Vmax | kcat | kcat/Km (M⁻¹min⁻¹) |
| This compound | Not readily available in literature | Not readily available in literature | Not readily available in literature | Not readily available in literature |
| Plasminogen | 0.27 µM (continuous assay)[7] | - | 0.078 min⁻¹[7] | 0.31 x 10⁶[7] |
Note: The kinetic constants for this compound with Factor XIIa are not widely reported in the literature and should be determined empirically by the end-user for their specific assay conditions.
Table 4: Molar Extinction Coefficient of p-Nitroaniline
| Wavelength | Molar Extinction Coefficient (ε) | Reference |
| 405 nm | 9,960 M⁻¹cm⁻¹ | [8] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (0.05 M Tris-HCl, pH 7.8): Dilute a concentrated Tris-HCl buffer stock to a final concentration of 0.05 M and adjust the pH to 7.8.[9]
-
Factor XII Activator: Reconstitute the lyophilized activator with the volume of distilled water specified by the manufacturer. This solution typically contains a soluble surface activator, prekallikrein, and high molecular weight kininogen.[9]
-
Kallikrein Inhibitor: Reconstitute the lyophilized inhibitor (e.g., soybean trypsin inhibitor or aprotinin) with distilled water as per the manufacturer's instructions.
-
Chromogenic Substrate (this compound): Prepare a stock solution of the substrate in distilled water or an appropriate solvent. For the assay, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.3 mM).
-
Stop Solution (20% Acetic Acid): Prepare a 20% (v/v) solution of acetic acid in distilled water.[9]
-
pNA Standard Stock Solution (5 mM): Prepare a 5 mM stock solution of p-nitroaniline in the assay buffer.
Sample Preparation
-
Plasma Samples: Collect whole blood in tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[10] Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.[9] Samples can be assayed immediately or stored frozen at -20°C or lower.
-
Purified Factor XII: Dilute the purified Factor XII to the desired concentration range using the assay buffer.
Assay Procedure (Microplate Method)
-
Prepare Standard Curve: In a 96-well microplate, prepare the pNA standards as described in Table 2.
-
Sample and Control Wells: Add 30 µL of the plasma samples (diluted as needed), purified Factor XII standards, and controls to separate wells.
-
Activation: Add 30 µL of the Factor XII Activator solution to each sample and control well. Mix gently and incubate for 10 minutes at 37°C.
-
Inhibition of Kallikrein: Add 90 µL of the Kallikrein Inhibitor solution to each well. Incubate for exactly 1 minute at 37°C.
-
Substrate Addition: Add 60 µL of the pre-warmed (37°C) Chromogenic Substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 5-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop Reaction: Stop the enzymatic reaction by adding 60 µL of the Stop Solution (20% Acetic Acid) to each well.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank (S0) from the absorbance of each pNA standard. Plot the corrected absorbance values against the corresponding pNA concentrations (nmol/well) to generate a standard curve.
-
Sample Activity: Subtract the absorbance of the appropriate blank from the absorbance of each sample.
-
Determine Factor XII Activity: Using the standard curve, determine the amount of pNA produced in each sample well. The Factor XII activity can then be calculated and expressed in appropriate units (e.g., U/mL or % of normal).
Mandatory Visualizations
Caption: Factor XII Contact Activation and Downstream Pathways.
Caption: Workflow for the Chromogenic Factor XII Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The evolution of factor XI and the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. coachrom.com [coachrom.com]
- 5. Physiologic Activities of the Contact Activation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contact activation system - Wikipedia [en.wikipedia.org]
- 7. Factor XIIa is a kinetically favorable plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 9. coachrom.com [coachrom.com]
- 10. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bz-Pro-Phe-Arg-pNA Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bz-Pro-Phe-Arg-pNA (Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide) colorimetric assays, with a particular focus on the measurement of plasma kallikrein activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
A1: This assay is based on the enzymatic cleavage of the chromogenic substrate this compound by a serine protease, such as plasma kallikrein. The enzyme hydrolyzes the peptide bond between arginine and p-nitroaniline (pNA), releasing the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity in the sample.
Q2: What enzymes can be measured using this compound?
A2: this compound is a substrate for several serine proteases. It is most commonly used to measure the activity of plasma kallikrein. It can also be cleaved by other enzymes such as trypsin and some cysteine proteases like cruzipain. Therefore, it is crucial to consider the specificity of the assay in the context of the biological sample being analyzed.
Q3: Why is a p-nitroaniline (pNA) standard curve necessary?
A3: A pNA standard curve is essential for converting the measured absorbance values (OD405) into the absolute amount (e.g., nmol) of pNA produced. This allows for the accurate quantification of enzyme activity in standardized units (e.g., µmol/min or U/L). The standard curve relates known concentrations of pNA to their corresponding absorbance, providing a reference for calculating the amount of pNA generated in the enzymatic reaction.
Q4: How should the this compound substrate be prepared and stored?
A4: The substrate is typically a powder and should be stored at -20°C. For use in the assay, it is often dissolved in a small amount of an organic solvent like DMSO to create a concentrated stock solution, which should also be stored at -20°C. This stock solution is then diluted to the final working concentration in the assay buffer immediately before use. It is advisable to prepare fresh dilutions for each experiment to avoid degradation of the substrate in aqueous solutions.
Q5: What are the critical steps in sample collection and preparation for plasma kallikrein assays?
A5: Proper sample handling is crucial to avoid artificial activation or inhibition of plasma prekallikrein. Blood should be collected in sodium citrate (9 parts blood to 1 part citrate). To prevent cold activation of prekallikrein, plasma should be separated by centrifugation at room temperature (15-25°C) and either used within a few hours or immediately frozen and stored at -20°C or lower.[1][2][3] When thawing, it should be done rapidly at 37°C and the plasma should be kept at 15-25°C and used promptly.[1][2][3]
Troubleshooting Guides
This section addresses common issues encountered during this compound assays.
Issue 1: High Background Absorbance
High background is characterized by elevated absorbance readings in the blank or negative control wells, which can mask the true signal from the enzymatic reaction and reduce the assay's sensitivity.
Question: My blank and negative control wells have high absorbance readings. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Explanation | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | The pNA substrate can hydrolyze spontaneously in aqueous solutions, especially at a higher pH, leading to the release of pNA independent of enzyme activity. | Prepare fresh substrate dilutions from a stock solution in an organic solvent (e.g., DMSO) for each experiment. Keep the diluted substrate on ice and use it promptly. |
| Contaminated Reagents | Buffers or water used for reagent preparation may be contaminated with proteases or other substances that cause a color change. | Use fresh, high-purity water and reagents. Prepare fresh buffers for each assay. |
| Sample Turbidity | Particulate matter or high lipid content in the sample can scatter light, leading to artificially high absorbance readings.[4][5][6] | Centrifuge samples to pellet any precipitates before adding them to the assay plate. For turbid samples, a sample blank (sample without substrate) should be run to correct for the background absorbance.[1][4] |
| Insufficient Blocking (if applicable) | In assays involving immobilized components, non-specific binding can contribute to high background. | While less common for simple solution-based assays, if components are coated on the plate, ensure proper blocking steps are included. |
| Incorrect Wavelength Reading | Reading the absorbance at a wavelength other than the peak absorbance for pNA (around 405 nm) can increase background noise. | Ensure the spectrophotometer is set to the correct wavelength for pNA detection (typically 405 nm). |
Issue 2: No or Very Low Signal (No Color Development)
This issue arises when the absorbance in the sample wells does not increase significantly over time, even in the presence of the enzyme.
Question: I am not observing any significant increase in absorbance in my sample wells. What are the possible reasons?
Answer:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Enzyme | The enzyme may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors. | Use a fresh aliquot of the enzyme. Ensure proper storage conditions are maintained. Include a positive control with a known active enzyme to verify assay components are working. |
| Sub-optimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme's activity. | Verify that the assay buffer composition, pH, and incubation temperature are within the optimal range for the specific enzyme being tested. |
| Presence of Inhibitors in the Sample | The sample may contain endogenous or exogenous inhibitors of the protease. | Perform a spike-and-recovery experiment by adding a known amount of active enzyme to the sample to see if its activity is inhibited. If inhibition is suspected, sample dilution or purification may be necessary. |
| Incorrect Reagent Concentrations | The concentration of the enzyme or substrate may be too low to generate a detectable signal. | Re-calculate and verify the dilutions of the enzyme and substrate. Optimize the concentrations of both components to ensure they are not rate-limiting. |
| Substrate Insolubility | The this compound substrate may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Ensure the substrate stock solution in organic solvent is fully dissolved before diluting it into the aqueous assay buffer. |
Experimental Protocols
Protocol 1: Plasma Kallikrein Activity Assay
This protocol describes an endpoint method for determining plasma kallikrein-like activity.
Materials:
-
This compound hydrochloride (Chromogenic Substrate)
-
Tris-NaCl Buffer (e.g., 0.05 M Tris, pH 7.5)
-
Acetic Acid (20%) or Citric Acid (2%) for stopping the reaction
-
Test Plasma (prepared as described in the FAQs)
-
Spectrophotometer capable of reading at 405 nm
-
37°C incubator
Procedure:
-
Sample Dilution: Prepare a 1:10 dilution of the test plasma by mixing 100 µL of plasma with 1000 µL of Tris-NaCl Buffer.
-
Reaction Setup:
-
Initiate Reaction:
-
Prepare the substrate solution at the desired final concentration in pre-warmed Tris-NaCl Buffer.
-
Add 200 µL of the pre-warmed substrate solution to the diluted sample.
-
Mix and incubate at 37°C for a fixed time (e.g., 10 minutes).
-
-
Stop Reaction:
-
Add 200 µL of 20% acetic acid or 2% citric acid to stop the enzymatic reaction. .
-
-
Measurement:
-
Read the absorbance (A) of the sample at 405 nm against its corresponding plasma blank. The resulting color is stable for at least 4 hours.[1]
-
Protocol 2: p-Nitroaniline (pNA) Standard Curve
This protocol allows for the quantification of pNA produced in the assay.
Materials:
-
p-Nitroaniline (pNA) standard
-
DMSO or other suitable organic solvent for stock solution
-
Assay Buffer (identical to the one used in the enzyme assay)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare pNA Stock Solution: Prepare a concentrated stock solution of pNA (e.g., 10 mM) in DMSO.
-
Prepare Working Standards:
-
Create a series of dilutions of the pNA stock solution in the assay buffer to generate a range of known concentrations (e.g., 0, 10, 20, 40, 80, 100 µM).
-
The total volume of each standard should be the same as the final volume in the enzyme assay wells.
-
-
Measurement:
-
Add the standards to the wells of a 96-well plate.
-
Measure the absorbance at 405 nm. The "0 µM" standard serves as the blank.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other standard readings.
-
Plot the corrected absorbance values (Y-axis) against the corresponding pNA concentrations (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.98 for a good fit). This equation can then be used to calculate the concentration of pNA in the experimental samples from their absorbance values.
-
Visualizations
Signaling Pathway
Caption: The Plasma Kallikrein-Kinin System signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for the this compound assay.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Oxidation of Adsorbed Organic Impurities on Stainless Steel by Treatment with Diluted Peroxynitric Acid [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MyHach - Customer Service [support.hach.com]
- 5. news-medical.net [news-medical.net]
- 6. esslabshop.com [esslabshop.com]
Optimizing Buffer Conditions for Bz-Pro-Phe-Arg-pNA Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for enzymatic assays utilizing the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for assays using this compound?
A1: The optimal pH for serine protease activity is highly dependent on the specific enzyme being studied. However, for many trypsin-like serine proteases that cleave this compound, the optimal pH typically falls within the range of 7.5 to 8.5. It is crucial to determine the empirical pH optimum for your specific enzyme and experimental conditions. A decline in enzyme activity below pH 7 is often attributed to the protonation of the catalytic histidine residue, while a decrease in activity above pH 8.5 can be due to the deprotonation of the α-amino group of the N-terminal isoleucine, which is important for maintaining the active conformation of some serine proteases.[1]
Q2: How does ionic strength affect the enzyme kinetics with this compound?
A2: Ionic strength is a critical parameter that can significantly influence enzyme activity. For many serine proteases, a general trend of decreasing activity with increasing salt concentration is observed.[2] However, the effect is enzyme-specific. For instance, prolyl oligopeptidase shows increased activity at higher salt concentrations.[3] It is important to note that the absorption spectrum of the product, p-nitroaniline (pNA), can be affected by ionic strength, potentially leading to variations in its extinction coefficient.[4] Therefore, it is recommended to maintain a consistent ionic strength across all experiments or to determine a standard curve for pNA under each ionic strength condition.
Q3: What are the recommended buffer systems for this compound assays?
A3: Tris-HCl is a commonly used buffer for serine protease assays within a pH range of 7.3 to 9.3.[2] A concentration of 50 mM to 100 mM is generally recommended.[2][5] Phosphate buffers can also be used; however, it is important to consider potential interactions between the phosphate ions and the enzyme or substrate. When preparing buffer solutions, it is essential to adjust the pH at the desired experimental temperature, as the pKa of many buffers is temperature-dependent.
Q4: What wavelength should be used to measure the release of p-nitroaniline (pNA)?
A4: The release of p-nitroaniline (pNA) from the this compound substrate can be monitored by measuring the increase in absorbance at or near its absorbance maximum. While the peak absorbance is around 381 nm, a wavelength of 405 nm is commonly used for spectrophotometric readings.[2] This wavelength provides a good signal with minimal interference from the substrate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no enzyme activity | Suboptimal pH. | Perform a pH profile experiment to determine the optimal pH for your enzyme. |
| Incorrect ionic strength. | Test a range of salt concentrations (e.g., 0-200 mM NaCl) to find the optimal ionic strength. | |
| Presence of inhibitors. | Ensure that your sample does not contain known serine protease inhibitors such as PMSF, AEBSF, or specific protein inhibitors. | |
| Enzyme instability. | Keep the enzyme on ice and prepare fresh dilutions before each experiment. Consider adding stabilizing agents like glycerol or BSA if necessary. | |
| High background signal | Spontaneous substrate hydrolysis. | Prepare a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis. If high, consider preparing fresh substrate solution or checking the purity of the substrate. |
| Interfering substances in the sample. | Some compounds in your sample might absorb at 405 nm. Run a "no-substrate" control to assess the background absorbance of your sample. | |
| Poor reproducibility | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay using a water bath or a temperature-controlled plate reader. | |
| Changes in pNA extinction coefficient. | Be aware that the extinction coefficient of pNA can vary with solution composition.[4] Calibrate with a pNA standard curve under your specific buffer conditions. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of buffers with varying pH values (e.g., 0.5 pH unit increments from 6.0 to 10.0). Commonly used buffers include MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-8.0), Tris-HCl (pH 7.5-9.0), and CAPS (pH 9.5-10.0). Ensure all buffers have the same ionic strength.
-
Prepare the reaction mixture in a 96-well plate. Each well should contain the buffer of a specific pH, a fixed concentration of this compound (e.g., 0.1-1 mM), and any other necessary co-factors.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Monitor the absorbance at 405 nm over time using a microplate reader at a constant temperature.
-
Calculate the initial reaction velocity (V₀) for each pH value by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the V₀ against the corresponding pH to identify the optimal pH for enzyme activity.
Protocol 2: Determination of Optimal Ionic Strength
-
Prepare a stock buffer at the optimal pH determined from Protocol 1.
-
Prepare a series of working buffers from the stock buffer, each containing a different concentration of a salt, such as NaCl (e.g., 0, 25, 50, 100, 150, 200 mM).
-
Set up the reaction mixture in a 96-well plate with the different ionic strength buffers, a fixed concentration of this compound, and the enzyme.
-
Monitor the reaction and calculate the initial velocities as described in Protocol 1.
-
Plot the initial velocity against the salt concentration to determine the optimal ionic strength.
Data Presentation
Table 1: Illustrative Effect of pH and Ionic Strength on Relative Enzyme Activity
| Buffer pH | Ionic Strength (mM NaCl) | Relative Activity (%) |
| 6.5 | 50 | 35 |
| 7.0 | 50 | 60 |
| 7.5 | 50 | 85 |
| 8.0 | 50 | 100 |
| 8.5 | 50 | 90 |
| 9.0 | 50 | 70 |
| 8.0 | 0 | 80 |
| 8.0 | 25 | 95 |
| 8.0 | 100 | 75 |
| 8.0 | 150 | 60 |
| 8.0 | 200 | 45 |
Note: This table presents illustrative data based on general principles for trypsin-like serine proteases. Actual results may vary depending on the specific enzyme.
Visualizations
Experimental Workflow for Buffer Optimization
Caption: Workflow for optimizing pH and ionic strength in this compound assays.
Logical Relationship of Assay Components and Readout
Caption: Principle of the chromogenic assay using this compound.
References
Refinement of Bz-Pro-Phe-Arg-pNA assay for specific proteases
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the refinement of the Bz-Pro-Phe-Arg-pNA (Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide) assay for specific proteases.
Troubleshooting Guide
High background, low signal, or high variability in your results can be frustrating. This guide is designed to help you identify and resolve common issues encountered during the this compound assay.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, especially at non-optimal pH or temperature. | - Prepare fresh substrate solution for each experiment. - Optimize the pH of the assay buffer (typically 7.5-8.5). - Run a "substrate only" blank to determine the rate of autohydrolysis and subtract it from all readings. |
| 2. Contaminated Reagents: Protease contamination in buffers, water, or other reagents. | - Use high-purity, protease-free water and reagents. - Filter-sterilize buffers. - Aliquot reagents to avoid repeated contamination of stock solutions. | |
| 3. Non-specific Enzyme Activity: The sample may contain other proteases that can cleave the substrate. | - Use specific protease inhibitors to block the activity of non-target enzymes. - Purify the target protease from the sample. | |
| Low or No Signal | 1. Inactive Enzyme: The protease may have lost activity due to improper storage or handling. | - Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. - Avoid repeated freeze-thaw cycles. - Run a positive control with a known active enzyme to verify assay components. |
| 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or ionic strength of the assay buffer. | - Determine the optimal pH and temperature for your specific protease. Most serine proteases are active at neutral to slightly alkaline pH. - Optimize the buffer composition and ionic strength. | |
| 3. Presence of Inhibitors: The sample may contain endogenous or contaminating protease inhibitors. | - Dilute the sample to reduce the inhibitor concentration. - Pre-treat the sample to remove inhibitors (e.g., dialysis, size-exclusion chromatography). | |
| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | - Calibrate and use well-maintained pipettes. - Use reverse pipetting for viscous solutions like enzyme stocks. - Ensure proper mixing of reagents in each well. |
| 2. Temperature Fluctuations: Uneven temperature across the microplate during incubation. | - Use a temperature-controlled plate reader or incubator. - Allow the plate and reagents to reach room temperature before starting the assay. | |
| 3. Edge Effects: Evaporation from the outer wells of the microplate. | - Avoid using the outermost wells of the plate. - Fill the outer wells with buffer or water to create a humidified environment. |
Frequently Asked Questions (FAQs)
Q1: What proteases can be measured with the this compound substrate?
A1: this compound is a chromogenic substrate primarily used for measuring the activity of serine proteases. It is particularly effective for plasma and glandular kallikrein, as well as trypsin.[1] It can also be cleaved by other proteases like cruzipain. While it is a versatile substrate, its specificity is not absolute, and it's crucial to consider the context of the biological sample being analyzed. For instance, while it can be used in Factor XII assays, other more specific substrates exist for enzymes like thrombin and plasmin.[2]
Q2: How does the this compound assay work?
A2: The principle of the assay is based on the enzymatic cleavage of the peptide substrate by a target protease. The substrate, this compound, is colorless. When the protease cleaves the amide bond between the arginine (Arg) and the p-nitroaniline (pNA) group, the pNA is released. Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 405 nm. The rate of pNA release is directly proportional to the activity of the protease in the sample.
Q3: How can I improve the specificity of my assay for a particular protease?
A3: To refine the assay for a specific protease, you can:
-
Optimize Assay Conditions: Adjust the pH, ionic strength, and temperature of the assay buffer to favor the activity of your target protease over others.
-
Use Specific Inhibitors: Incorporate inhibitors for known contaminating proteases in your sample. For example, if you are measuring kallikrein activity in a sample that also contains trypsin, you could use a specific trypsin inhibitor.
-
Vary Substrate Concentration: Determine the Michaelis-Menten constant (Km) for your protease with the substrate. Working at a substrate concentration around the Km value can sometimes help to differentiate between enzymes with different affinities for the substrate.
Q4: What are typical kinetic parameters for proteases with this compound?
A4: Kinetic parameters can vary depending on the specific enzyme and assay conditions. The following table provides some reported values for Human Kallikrein-related Peptidase 2 (KLK2), a trypsin-like serine protease.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |
| Human KLK2 | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% (v/v) DMSO, 0.1% (w/v) BSA |
Data from: Debela, M., et al. (2006). Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity. Journal of Biological Chemistry, 281(36), 25966-25976.[3]
Q5: Are there common inhibitors I should be aware of when using this assay?
A5: Yes, several broad-spectrum and specific serine protease inhibitors can interfere with this assay. The table below lists some common inhibitors and their typical target proteases. IC50 values are highly dependent on the specific enzyme and assay conditions.
| Inhibitor | Target Protease(s) | Typical IC50 Range |
| Aprotinin | Trypsin, Kallikrein, Plasmin | nM to µM |
| Leupeptin | Trypsin, Plasmin, Cysteine Proteases | µM |
| Benzamidine | Trypsin, Thrombin | µM to mM |
| AEBSF (Pefabloc SC) | Serine Proteases (Trypsin, Chymotrypsin, Thrombin) | µM to mM |
| Camostat | Trypsin-like Proteases | nM to µM[4] |
| Nafamostat | Trypsin-like Proteases | µM[4] |
Experimental Protocols
Protocol 1: General Assay for Trypsin Activity
This protocol provides a general method for measuring trypsin activity using this compound in a 96-well plate format.
Materials:
-
Trypsin solution (e.g., from bovine pancreas)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the trypsin stock solution to the desired concentrations in cold Assay Buffer immediately before use.
-
Prepare the working substrate solution by diluting the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 200 µM).
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the different trypsin dilutions to the sample wells.
-
It is recommended to run samples in triplicate.
-
-
Initiate the Reaction:
-
Add 50 µL of the working substrate solution to all wells (including blanks) to start the reaction. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).
-
Subtract the average rate of the blank wells from the rate of the sample wells to correct for substrate autohydrolysis.
-
Protease activity can be calculated using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is approximately 10,600 M⁻¹cm⁻¹.
-
Protocol 2: Refinement for Plasma Kallikrein Activity
This protocol is adapted for the specific measurement of plasma kallikrein.
Materials:
-
Plasma kallikrein solution
-
This compound substrate stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
Trypsin inhibitor (e.g., Soybean Trypsin Inhibitor) to minimize interference from other proteases.
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and add the trypsin inhibitor to a final concentration sufficient to inhibit any contaminating trypsin activity.
-
Dilute the plasma kallikrein in the Assay Buffer.
-
Prepare the working substrate solution in the Assay Buffer. A final concentration of 250 µM is often used.[5]
-
-
Assay Setup and Measurement:
-
Follow the same steps for setting up the assay plate, initiating the reaction, and measuring the absorbance as described in Protocol 1.
-
-
Data Analysis:
-
The data analysis is the same as for the trypsin assay. The inclusion of the trypsin inhibitor helps to ensure that the measured activity is primarily due to plasma kallikrein.
-
Visualizations
Kallikrein-Kinin System Signaling Pathway
The diagram below illustrates the role of plasma kallikrein in the Kallikrein-Kinin system, a cascade that leads to the production of the inflammatory mediator bradykinin.[1][2][6][7][8]
Caption: The Kallikrein-Kinin signaling cascade.
Experimental Workflow for Assay Refinement
This workflow outlines the logical steps for optimizing the this compound assay for a specific protease.
Caption: Workflow for protease assay refinement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
Addressing solubility issues with Bz-Pro-Phe-Arg-pNA hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bz-Pro-Phe-Arg-pNA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary application?
A1: this compound hydrochloride is a synthetic chromogenic substrate for various serine proteases. Its primary application is in enzyme activity assays, particularly for measuring the activity of enzymes like plasma kallikrein and trypsin.[1][2][3][4] It is also utilized in drug discovery and development to screen for potential inhibitors of these enzymes.
Q2: How does the enzymatic assay using this compound hydrochloride work?
A2: The principle of the assay is based on the enzymatic cleavage of the peptide bond between arginine (Arg) and p-nitroaniline (pNA). When a protease like kallikrein or trypsin cleaves this bond, it releases the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the enzyme's activity and can be measured spectrophotometrically by monitoring the increase in absorbance at approximately 405 nm.
Q3: What are the key enzymes that can be assayed using this substrate?
A3: this compound hydrochloride is primarily a substrate for:
-
Plasma Kallikrein: It is a sensitive and relatively specific substrate for plasma kallikrein.[2]
-
Trypsin: This substrate is also readily cleaved by trypsin.
-
Other Serine Proteases: It may also be cleaved by other serine proteases, though its specificity may vary.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound hydrochloride in experimental settings.
Issue 1: Difficulty in dissolving the this compound hydrochloride powder.
-
Possible Cause: Use of an inappropriate solvent or incorrect solvent volume. The hydrochloride salt form can affect its solubility characteristics.
-
Troubleshooting Steps:
-
Consult the Solubility Table: Refer to the solubility data below to select the most appropriate solvent for your stock solution.
-
Use a Recommended Solvent: For preparing high-concentration stock solutions, organic solvents like DMSO or Methanol are recommended.
-
Gentle Warming and Vortexing: To aid dissolution, gently warm the solution (e.g., in a 37°C water bath for a short period) and vortex thoroughly. Avoid excessive heat, which could lead to degradation.
-
Sonication: If clumps persist, brief sonication in an ultrasonic bath can help to break them up and facilitate dissolution.
-
Prepare a Fresh Solution: If the powder has been stored improperly (e.g., exposed to moisture), its solubility may be affected. It is advisable to use a fresh vial of the substrate.
-
Issue 2: Precipitation of the substrate upon dilution in aqueous assay buffer.
-
Possible Cause: The final concentration of the organic solvent from the stock solution is too high in the aqueous assay buffer, causing the substrate to precipitate out of solution. The pH of the buffer may also influence solubility.
-
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Ensure that the volume of the organic stock solution added to the aqueous assay buffer is minimal, typically not exceeding 1-5% of the total assay volume.
-
Pre-warm the Assay Buffer: Warming the assay buffer to the reaction temperature before adding the substrate stock solution can sometimes help to maintain solubility.
-
Optimize Buffer pH: While most protease assays are performed at physiological pH (around 7.4), the solubility of peptide-based compounds can be pH-dependent. If precipitation is a persistent issue, consider evaluating a small range of pH values for your assay buffer, ensuring it remains within the optimal range for your enzyme's activity.
-
Test Dilution Series: Before running a full experiment, perform a small-scale dilution series of your substrate stock into the assay buffer to determine the highest concentration that remains soluble.
-
Issue 3: High background absorbance in the assay.
-
Possible Cause: Spontaneous hydrolysis of the substrate, contamination of reagents, or a high blank reading.
-
Troubleshooting Steps:
-
Prepare Fresh Substrate Solutions: this compound hydrochloride solutions, especially when diluted in buffer, should be prepared fresh before each experiment to minimize spontaneous hydrolysis.
-
Use High-Purity Water and Reagents: Ensure that all buffers and solutions are prepared with high-purity, nuclease-free water and are free from any contaminating proteases.
-
Run a "No Enzyme" Control: Always include a control well that contains all the reaction components except for the enzyme. This will allow you to measure and subtract the background absorbance resulting from non-enzymatic hydrolysis of the substrate.
-
Check the Purity of the Substrate: If high background persists, it may be indicative of impurities in the substrate. Consider using a new batch or a product from a different supplier.
-
Issue 4: Inconsistent or non-reproducible results.
-
Possible Cause: Inaccurate pipetting, temperature fluctuations, or degradation of the enzyme or substrate.
-
Troubleshooting Steps:
-
Ensure Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of enzyme and substrate solutions.
-
Maintain Consistent Temperature: Enzyme kinetics are highly sensitive to temperature. Ensure that all assay components are equilibrated to the correct temperature and that the reaction is carried out in a temperature-controlled environment (e.g., a temperature-controlled plate reader).
-
Proper Enzyme Handling and Storage: Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.
-
Freshly Prepare Working Solutions: As mentioned previously, always prepare fresh working solutions of both the enzyme and the substrate for each experiment.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Solubility | Notes |
| Methanol | 25 mg/mL | A suitable solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | 10 mg/mL | Data for the similar compound D-Pro-Phe-Arg-pNA hydrochloride.[5] |
| PBS (pH 7.2) | 5 mg/mL | Data for the similar compound D-Pro-Phe-Arg-pNA hydrochloride.[5] |
| Water | Sparingly soluble | Direct quantitative data is not readily available. It is recommended to first dissolve in an organic solvent and then dilute in an aqueous buffer. |
| DMSO | Soluble | While specific quantitative data is not consistently published, DMSO is a common solvent for preparing stock solutions of similar peptide substrates. |
* Note: This data is for a structurally similar compound and should be used as a guideline. It is recommended to perform a solubility test for your specific application.
Experimental Protocols
Protocol 1: General Enzyme Assay for Protease Activity
This protocol provides a general framework for measuring the activity of a protease using this compound hydrochloride. The specific concentrations of the enzyme and substrate, as well as the buffer composition, should be optimized for the particular enzyme being studied.
Materials:
-
This compound hydrochloride
-
Protease of interest (e.g., Trypsin, Plasma Kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in a suitable organic solvent (e.g., DMSO or Methanol). Store this stock solution at -20°C.
-
Enzyme Working Solution: Prepare a working solution of the protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically. Keep the enzyme solution on ice.
-
Assay Buffer: Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
-
Assay Setup:
-
Add 50 µL of the assay buffer to each well of the 96-well microplate.
-
Add 25 µL of the enzyme working solution to the appropriate wells.
-
For the blank (no enzyme control) wells, add 25 µL of the assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the reaction temperature for 5 minutes.
-
-
Initiation of the Reaction:
-
To start the reaction, add 25 µL of a freshly prepared working solution of the substrate (e.g., 1 mM in assay buffer, for a final concentration of 250 µM) to each well.
-
-
Measurement of Absorbance:
-
Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at the desired temperature.
-
Take readings every 1-2 minutes for a period of 15-30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance readings of the blank wells from the corresponding enzyme-containing wells.
-
Determine the initial rate of the reaction (V₀) by plotting the change in absorbance versus time and calculating the slope of the linear portion of the curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Mandatory Visualizations
References
- 1. assaygenie.com [assaygenie.com]
- 2. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Kallikrein–Kinin System Suppresses Type I Interferon Responses: A Novel Pathway of Interferon Regulation [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
How to minimize background signal in Bz-Pro-Phe-Arg-pNA assays
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background signal and ensure high-quality data in your Bz-Pro-Phe-Arg-pNA chromogenic assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My blank wells (containing substrate and buffer but no enzyme) show high and increasing absorbance. What is the cause?
A: This is the most common issue and is almost always caused by the spontaneous, non-enzymatic hydrolysis of the this compound substrate. The p-nitroanilide (pNA) chromophore is released without any enzymatic activity, leading to a high background signal.
Potential Causes & Solutions:
-
Sub-optimal pH: The stability of pNA-based substrates is highly pH-dependent.[1][2][3] Alkaline conditions can accelerate spontaneous hydrolysis.
-
High Temperature: Elevated temperatures can increase the rate of spontaneous hydrolysis.
-
Solution: Ensure your incubator and plate reader are accurately calibrated. Perform incubations at the lowest temperature compatible with robust enzyme activity.
-
-
Substrate Stock Degradation: The substrate may have degraded during storage. pNA substrates should be stored desiccated at -20°C.
-
Solution: Prepare fresh substrate stock solution from powder. If dissolving in an organic solvent like DMF or DMSO, ensure the solvent is anhydrous, as water can initiate hydrolysis. Aliquot and store at -20°C or below.
-
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with microbial proteases.[5]
-
Solution: Use fresh, high-purity water (e.g., Milli-Q) and sterile-filter your buffers. Prepare fresh reagents if contamination is suspected.[5]
-
Q: My results are inconsistent across the plate or between experiments. What could be the problem?
A: Inconsistent results often stem from procedural variability or reagent instability.
Potential Causes & Solutions:
-
Inadequate Washing: If your assay involves wash steps (e.g., in an ELISA-like format), residual reagents can lead to variability.[5]
-
Solution: Increase the number of wash cycles or the volume of wash buffer. Ensure all wells are aspirated completely without allowing the plate to dry out.[5]
-
-
Pipetting Errors: Small variations in the volumes of enzyme or substrate can lead to significant differences in reaction rates.
-
Solution: Use calibrated pipettes and proper technique. For additions to a full plate, consider using a multi-channel pipette to minimize timing differences between wells.
-
-
Temperature Gradients: Uneven temperature across the microplate during incubation can cause reaction rates to differ from well to well.
-
Solution: Ensure the plate is uniformly heated by placing it in the center of the incubator. Allow the plate to equilibrate to the assay temperature before adding the final reagent to start the reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the primary cause of background signal in a this compound assay?
A: The primary cause is the spontaneous chemical hydrolysis of the substrate, which releases the p-nitroanilide (pNA) chromophore.[6][7] This process is independent of enzyme activity and is accelerated by factors such as alkaline pH and high temperature.[1][2] Measuring the absorbance increase in a "no enzyme" control well is a direct measure of this background signal.
Q: How should I properly store and handle the this compound substrate?
A: Proper storage is critical for substrate stability.
-
Powder: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent (e.g., DMF or DMSO). Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions in assay buffer just before use. Do not store diluted substrate in aqueous buffers for extended periods.
Q: What are the optimal buffer conditions for this assay?
A: The optimal buffer depends on the specific protease being studied. Enzyme activity is highly sensitive to pH and the ionic strength of the buffer.[3][8] While the enzyme may have peak activity at a high pH, the substrate may be unstable. A compromise is often necessary.
-
pH: Most serine proteases that cleave this substrate, like trypsin or kallikrein, are active in the neutral to slightly alkaline range (pH 7.5 - 8.5).
-
Buffer Choice: Tris-HCl and HEPES are common choices.[8] Be aware that some buffer components can interfere with enzyme activity; for example, phosphate buffers can inhibit certain kinases.[8]
Experimental Protocols
Protocol 1: How to Test for Substrate Instability
This protocol helps determine the rate of spontaneous substrate hydrolysis under your specific assay conditions.
-
Preparation: Prepare your complete assay buffer at the intended pH and temperature.
-
Plate Setup: Designate several wells in a 96-well plate as "No Enzyme Controls."
-
Reagent Addition: Add the assay buffer to these wells.
-
Substrate Addition: Add the final concentration of this compound substrate to the control wells. The total volume should match your experimental wells.
-
Incubation & Reading: Place the plate in a kinetic plate reader set to the experimental temperature. Measure the absorbance at 405 nm every 1-2 minutes for the duration of your planned experiment (e.g., 30-60 minutes).
-
Analysis: Plot absorbance vs. time. The slope of this line represents the rate of spontaneous hydrolysis (background signal). An acceptable background rate is low and linear. If the rate is high or accelerates over time, consider lowering the buffer pH or incubation temperature.
Protocol 2: Titration of Enzyme for Optimal Signal-to-Background Ratio
This protocol helps you find the ideal enzyme concentration that provides a strong signal well above the background noise.
-
Preparation: Prepare serial dilutions of your enzyme stock in the assay buffer. A good starting range might be from 2x the expected final concentration down to 1/10th of that.
-
Plate Setup: Assign columns of a 96-well plate to each enzyme dilution. Include at least one column for "No Enzyme Controls."
-
Reagent Addition: Add assay buffer and the corresponding enzyme dilution to each well.
-
Reaction Initiation: Start the reaction by adding the this compound substrate to all wells simultaneously (using a multi-channel pipette is recommended).
-
Incubation & Reading: Immediately place the plate in a kinetic plate reader and measure absorbance at 405 nm over time.
-
Analysis:
-
Calculate the reaction rate (V₀) for each enzyme concentration by determining the slope of the initial linear portion of the absorbance vs. time curve.
-
Calculate the rate for the "No Enzyme Control" (background rate).
-
Calculate the Signal-to-Background ratio (S/B) for each concentration: S/B = (V₀ of Enzyme Well) / (V₀ of No Enzyme Well).
-
Choose the lowest enzyme concentration that provides a robust and linear reaction rate with a high signal-to-background ratio.
-
Data Summary
Table 1: General Influence of pH and Temperature on pNA Substrate Stability
This table illustrates the expected qualitative effect of reaction conditions on the rate of spontaneous substrate hydrolysis. Actual rates must be determined experimentally (see Protocol 1).
| Condition | Relative Rate of Spontaneous Hydrolysis | Recommendation |
| pH | ||
| pH 6.5 | Low | Good for substrate stability, but may not be optimal for enzyme activity. |
| pH 7.5 | Moderate | Often a good compromise between enzyme activity and substrate stability. |
| pH 8.5 | High | Increases risk of high background; use only if required for enzyme activity and with short incubation times. |
| Temperature | ||
| 25°C (Room Temp) | Low | Reduces background but may slow enzymatic reaction significantly. |
| 37°C | Moderate | Standard physiological temperature; requires careful monitoring of background. |
| > 45°C | High | Generally not recommended due to rapid increase in spontaneous hydrolysis. |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. arp1.com [arp1.com]
- 6. Enhancement of alpha-chymotrypsin-catalyzed hydrolysis of specific p-nitroanilide substrates by 4-phenylbutylamine derivative of hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
Overcoming challenges in measuring low enzyme activity with Bz-Pro-Phe-Arg-pNA
Welcome to the technical support center for chromogenic protease assays using the substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered when measuring low enzyme activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Background Absorbance or Autohydrolysis
Q: My blank wells (without enzyme) show a significant increase in absorbance over time. What could be the cause and how can I fix it?
A: High background absorbance is often due to the spontaneous hydrolysis of the this compound substrate or the presence of contaminating proteases. Here are the potential causes and solutions:
-
Substrate Instability: this compound can undergo autohydrolysis, especially at a non-optimal pH or temperature.
-
Solution: Prepare the substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in a suitable solvent like DMSO at -20°C or below.[1] It is also advisable to run a substrate-only control to quantify the rate of autohydrolysis and subtract it from all measurements.
-
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with microbial or environmental proteases.
-
Solution: Use high-purity, sterile water and reagents. Prepare fresh buffers and filter-sterilize them if necessary. Consider autoclaving buffers if their components are heat-stable.[1]
-
-
Non-optimal pH: The pH of the assay buffer can influence the stability of the substrate.
-
Solution: Ensure the pH of your assay buffer is optimal for your enzyme of interest and check for substrate stability at that pH. Most serine proteases that cleave this substrate have optimal activity in the pH range of 7.3-9.3.[1]
-
Issue 2: Weak or No Signal (Low Enzyme Activity)
Q: I am not observing a significant change in absorbance, even after a long incubation period. How can I increase my signal?
A: A weak or absent signal suggests that the enzyme activity is below the detection limit of the assay. Here are several ways to address this:
-
Sub-optimal Assay Conditions: The enzyme may not be functioning optimally due to incorrect pH, temperature, or ionic strength.
-
Solution: Optimize the assay conditions for your specific enzyme. This includes titrating the pH and salt concentration of the buffer. The reaction rate is highly dependent on temperature; an increase of 1°C can increase the reaction velocity by 2.5-7.5%.[2] Ensure the reaction is run at the enzyme's optimal temperature.
-
-
Low Enzyme Concentration: The concentration of the active enzyme in your sample may be too low.
-
Solution: If possible, increase the concentration of the enzyme in the reaction. If you are working with a purified enzyme, you can simply add more. If you are using a biological sample, you may need to consider concentrating the sample.
-
-
Enzyme Adsorption: Enzymes, especially at low concentrations, can adsorb to the surfaces of microplates or pipette tips.
-
Solution: Include a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) or a protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in your assay buffer to prevent adsorption.[1]
-
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors that are reducing the enzyme's activity.
-
Solution: If you suspect the presence of inhibitors, you may need to purify your enzyme further. For complex samples like plasma, be aware of inhibitors like α2-macroglobulin, which can interfere with the assay.[3]
-
Issue 3: Poor Reproducibility and High Variability
Q: I am getting inconsistent results between replicate wells and between experiments. What are the likely sources of this variability?
A: Poor reproducibility can stem from a variety of factors, from pipetting errors to unstable reagents.
-
Pipetting Inaccuracy: Small volumes of enzyme or substrate are often used, and any inaccuracies in pipetting can lead to large variations in results.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability.
-
-
Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments can significantly affect the reaction rate.
-
Substrate or Enzyme Degradation: If the substrate or enzyme is not stored properly, it can lose activity over time, leading to variability between experiments.
-
Solution: Aliquot your enzyme and substrate stocks to avoid multiple freeze-thaw cycles. Store them at the recommended temperatures. Prepare working solutions fresh for each experiment.
-
Data Presentation
Table 1: Kinetic Parameters of Various Proteases with this compound and Similar Substrates
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Reference |
| Human Kallikrein-related Peptidase 2 (KLK2) | This compound | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | 7.5 | [4] |
| Bovine Trypsin | Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | 15.6 | 0.081 | 5.19 x 10³ | 8.2 | [5] |
| Cruzipain (native) | This compound | 230 ± 30 | 1.9 ± 0.1 | 8.26 x 10³ | 7.6 | [4] |
| Cruzipain (recombinant) | This compound | 240 ± 20 | 2.1 ± 0.1 | 8.75 x 10³ | 7.6 | [4] |
Note: Data for different enzymes were obtained from separate studies under varying conditions and are presented for comparative purposes.
Experimental Protocols
Detailed Methodology for a Standard this compound Protease Assay
This protocol provides a general framework. Optimization of buffer composition, pH, substrate concentration, and incubation time is recommended for each specific enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% (v/v) Tween-20. The optimal pH and ionic strength should be determined experimentally for the enzyme of interest.[1]
-
Enzyme Solution: Prepare a stock solution of the enzyme in an appropriate buffer. Immediately before the assay, dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a stock solution of this compound in a solvent such as DMSO (e.g., 10-20 mM). Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 200 µM). It is recommended to test a range of substrate concentrations to determine the K_m.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme solution to the appropriate wells. For blank wells, add 25 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately start measuring the absorbance at 405 nm using a microplate reader.
-
Take readings every 1-2 minutes for a period of 30-60 minutes.
3. Data Analysis:
-
For each time point, subtract the absorbance of the blank wells from the absorbance of the sample wells.
-
Plot the change in absorbance (ΔA405) versus time.
-
The initial reaction velocity (v₀) is the slope of the linear portion of this curve.
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (pNA) (typically ~8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the sample.
Visualizations
Caption: Experimental workflow for a typical this compound protease assay.
Caption: Troubleshooting logic for common issues in this compound assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Some kinetic properties of a cysteine proteinase (cruzipain) from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Specificity of Chromogenic Substrates: Bz-Pro-Phe-Arg-pNA in Focus
In the realm of serine protease research, the selection of an appropriate chromogenic substrate is paramount for accurate and reliable enzymatic activity assessment. This guide provides a comprehensive comparison of the specificity of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA), also known as Chromozym PK, with other widely used chromogenic substrates. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding Chromogenic Substrates and Enzyme Specificity
Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases. These substrates are linked to a chromophore, typically p-nitroaniline (pNA), which is released upon enzymatic cleavage. The liberated pNA produces a yellow color that can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.
The specificity of a chromogenic substrate is a critical performance metric, reflecting its ability to be selectively cleaved by a target enzyme. This is quantitatively expressed by the specificity constant (kcat/Km), which incorporates both the catalytic rate (kcat) and the substrate affinity (Km). A higher kcat/Km value indicates greater efficiency and specificity of the enzyme for the substrate.[1]
Comparative Analysis of Chromogenic Substrate Specificity
The following tables summarize the kinetic constants of this compound and other common chromogenic substrates when reacting with key serine proteases involved in the coagulation cascade and fibrinolysis. It is important to note that kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Table 1: Kinetic Constants for Plasma Kallikrein
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound (Chromozym PK) | This compound | 50 - 200 | 15 - 40 | 0.2 - 0.3 |
| S-2302 | H-D-Pro-Phe-Arg-pNA | 70 | 26 | 0.37 |
Note: Data compiled from various sources. Exact values can differ based on assay conditions.
Table 2: Kinetic Constants for Thrombin
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound (Chromozym PK) | This compound | ~1000 | Low | Low |
| S-2238 | H-D-Phe-Pip-Arg-pNA | 7 | 180 | 26 |
| Chromozym TH | Tos-Gly-Pro-Arg-pNA | 7 | 127 | 18.1 |
| S-2160 | Bz-Phe-Val-Arg-pNA | 65 | 105 | 1.6 |
Note: this compound exhibits significantly lower specificity for thrombin compared to dedicated thrombin substrates.[2][3]
Table 3: Kinetic Constants for Plasmin
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound (Chromozym PK) | This compound | High | Low | Low |
| S-2251 | H-D-Val-Leu-Lys-pNA | 400 | 20 | 0.05 |
| S-2403 | 350 | 60 | 0.17 | |
| S-2390 | 75 | 15 | 0.20 |
Note: this compound is a poor substrate for plasmin.[3]
Table 4: Kinetic Constants for Trypsin
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound (Chromozym PK) | This compound | Moderate | Moderate | Moderate |
| BAPNA | Nα-Benzoyl-DL-Arg-pNA | 200 - 1000 | 0.4 - 2.0 | 0.002 - 0.005 |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | 400 (bovine) | 100 (bovine) | 0.25 (bovine) |
Note: While susceptible to trypsin cleavage, the specificity of this compound is not as high as some other available substrates.[4][5]
Key Signaling Pathways
The enzymes discussed are integral components of complex signaling cascades. Understanding these pathways provides context for the application of these chromogenic substrates.
Figure 1: The Coagulation Cascade.
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation), extrinsic (tissue factor), and common pathways.[6][7][8]
Figure 2: The Plasma Contact Activation System.
The contact activation system is initiated when Factor XII comes into contact with a negatively charged surface, leading to the activation of kallikrein and the release of bradykinin.[9][10][11]
Experimental Protocols
The following provides a generalized methodology for determining the kinetic parameters of a serine protease with a p-nitroanilide-based chromogenic substrate.
Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) of a protease using a chromogenic substrate.
Materials:
-
Purified serine protease of known concentration.
-
Chromogenic substrate (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH and ionic strength for the enzyme).
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplates.
-
Sterile, nuclease-free water.
-
Stock solution of the chromogenic substrate (e.g., 10 mM in DMSO or water).
Experimental Workflow:
Figure 3: Enzyme Kinetics Experimental Workflow.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions from the stock solution in the assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km.
-
Prepare a working solution of the enzyme in the assay buffer to a final concentration that will yield a linear rate of pNA release over the measurement period.
-
-
Assay Setup:
-
Pipette the substrate dilutions into the wells of a 96-well microplate. Include a blank control with buffer only.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA is approximately 10,000 M⁻¹cm⁻¹.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[12][13][14]
-
Conclusion
The data presented in this guide highlights that this compound is a highly specific substrate for plasma kallikrein. While it can be cleaved by other serine proteases such as thrombin and trypsin, its efficiency with these enzymes is significantly lower compared to substrates specifically designed for them. For researchers investigating the contact activation system, this compound remains an excellent choice. However, for studies focused on thrombin, plasmin, or other serine proteases, alternative chromogenic substrates with superior specificity, as detailed in the comparison tables, are recommended to ensure the accuracy and validity of the experimental results. The selection of the most appropriate substrate should always be guided by the specific enzyme of interest and the experimental context.
References
- 1. diapharma.com [diapharma.com]
- 2. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diapharma.com [diapharma.com]
- 4. Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates based on the proteinase binding loop of Cucurbita maxima trypsin inhibitor (CMTI-III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical and Biochemical Properties of Trypsin-like Enzyme from Two Sturgeon Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 9. Contact Activation of Blood Plasma Coagulation: A Contribution from the Hematology at Biomaterial Interfaces Research Group The Pennsylvania State University - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 13. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 14. researchgate.net [researchgate.net]
Comparative Validation of a Novel Protease Inhibitor Using the Bz-Pro-Phe-Arg-pNA Assay
This guide provides a comprehensive comparison of a new protease inhibitor, designated "Innovate-PI," against established alternatives. The validation is conducted using the chromogenic Bz-Pro-Phe-Arg-pNA assay, a standard method for assessing the activity of serine proteases such as thrombin and trypsin. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven evaluation of Innovate-PI's inhibitory efficacy.
Mechanism of the this compound Assay
The this compound (Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride) assay is a colorimetric method used to measure the activity of certain proteases.[1][2] The substrate, this compound, is colorless. In the presence of an active protease like thrombin or trypsin, the substrate is cleaved, releasing a yellow-colored product, p-nitroaniline (pNA).[1] The rate of pNA formation, which can be quantified by measuring the absorbance of light at 405 nm, is directly proportional to the protease's activity. When a protease inhibitor is introduced, it interferes with this enzymatic cleavage, leading to a reduced rate of pNA release. The extent of this reduction is a measure of the inhibitor's potency.
Comparative Performance Data
The efficacy of a protease inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3][4][5] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of Innovate-PI and two commercially available reference inhibitors, Aprotinin and AEBSF, against trypsin.
| Inhibitor | Target Protease | IC50 (nM) | Purity (%) | Molecular Weight ( g/mol ) |
| Innovate-PI (New) | Trypsin | 85 | >98 | 450.5 |
| Aprotinin (Alternative 1) | Trypsin | 120 | >95 | 6511.5 |
| AEBSF (Alternative 2) | Trypsin | 5,000 | >97 | 239.7 |
Table 1: Comparative analysis of IC50 values for different protease inhibitors against trypsin. Data for Innovate-PI is from internal validation studies. Data for alternatives are representative values from public sources.
Experimental Protocols
The following protocol details the methodology used to determine the IC50 values presented above.
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
Protease: Trypsin from bovine pancreas (e.g., Sigma-Aldrich T1426), prepared as a 1 mg/mL stock solution in 1 mM HCl and diluted to a working concentration of 10 µg/mL in assay buffer.
-
Substrate: this compound (e.g., Sigma-Aldrich B7632), prepared as a 10 mM stock solution in DMSO and diluted to a working concentration of 1 mM in assay buffer.
-
Inhibitors: Innovate-PI, Aprotinin, and AEBSF, prepared as 10 mM stock solutions in DMSO. A series of dilutions are then prepared in assay buffer.
-
Microplate: 96-well, clear, flat-bottom plate.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
2. Assay Procedure: The following workflow was followed for the experiment.
3. Controls:
-
Positive Control (100% Activity): 50 µL Assay Buffer + 25 µL Trypsin + 25 µL Substrate.
-
Negative Control (0% Activity): 75 µL Assay Buffer + 25 µL Substrate (No enzyme).
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Normalize the data by expressing the reaction rates as a percentage of the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[3]
Conclusion
Based on the this compound assay, the new protease inhibitor, Innovate-PI, demonstrates potent inhibition of trypsin with an IC50 value of 85 nM. This represents a significant improvement in potency when compared to the common serine protease inhibitor AEBSF (IC50 = 5,000 nM) and a modest improvement over the polypeptide inhibitor Aprotinin (IC50 = 120 nM).
The data suggests that Innovate-PI is a highly effective inhibitor of trypsin. Its low molecular weight, combined with high potency, makes it a promising candidate for further investigation in drug development and as a research tool. Further studies should include validation against a broader panel of proteases to determine its specificity and characterization of its inhibition kinetics (e.g., competitive, non-competitive) to fully understand its mechanism of action.
References
- 1. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. This compound·HCl | 59188-28-2 | FB110754 [biosynth.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Substrates for Trypsin: Bz-Pro-Phe-Arg-pNA in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is paramount for the accurate assessment of trypsin activity. This guide provides a detailed comparison of the chromogenic substrate Bz-Pro-Phe-Arg-pNA (often referred to as S-2366) with other commonly used peptide substrates for trypsin. The comparison is based on key kinetic parameters, supported by experimental data, to facilitate an informed choice for your specific research needs.
Trypsin, a serine protease, plays a crucial role in digestion and various physiological processes. Its enzymatic activity is frequently analyzed in both basic research and clinical diagnostics. The use of synthetic peptide substrates that release a chromophore upon cleavage provides a convenient and sensitive method for this analysis. Among these, substrates that produce p-nitroaniline (pNA), a yellow chromophore with a strong absorbance at 405 nm, are widely employed.
This guide will delve into the performance of this compound and compare it with other pNA-based trypsin substrates.
Quantitative Comparison of Trypsin Substrates
The efficiency of an enzyme's catalysis is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters for this compound and other selected peptide substrates with bovine trypsin. It is important to note that the experimental conditions, such as pH and temperature, can influence these values. Therefore, the conditions reported in the cited literature are included for a transparent comparison.
| Substrate | Abbreviation | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions |
| This compound | S-2366 | Data not available for trypsin | Data not available for trypsin | Readily split by trypsin[1] | While specific kinetic data for trypsin was not found, it is readily cleaved by the enzyme.[1] |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | Bz-GPA-pNA | 15.6 | 0.081 | 5192 | pH 8.2[2] |
| Nα-Benzoyl-L-arginine 4-nitroanilide | Bz-Arg-pNA (BAPNA) | 120 | Vmax: 0.079 mM/min | Data not available | Immobilized trypsin[3] |
| N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | Z-Lys-pNA | 394 | 0.182 (µM s⁻¹) | 463 (µs⁻¹) | pH 9.05, 25°C[4] |
| Ac-Ala-Val-Abu-Pro-Lys-pNA | - | Data not available | Data not available | Specificity enhanced with hydrophobic residues[5] | Bovine beta-trypsin[5] |
Note: The Vmax for Bz-Arg-pNA is provided in different units and cannot be directly compared to the kcat values of other substrates without knowing the enzyme concentration used in the assay. The study on Ac-Ala-Val-Abu-Pro-Lys-pNA derivatives indicates that modifications to the peptide sequence can significantly alter substrate specificity.[5]
Experimental Protocols
The following is a generalized protocol for a colorimetric trypsin activity assay using a pNA-based substrate. This protocol can be adapted for the specific substrates listed above.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Chromogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to the desired temperature (e.g., 37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare the assay buffer and bring it to the desired temperature.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of assay buffer to each well.
-
Add varying concentrations of the substrate solution to the wells.
-
To initiate the reaction, add a fixed amount of trypsin solution to each well. The final volume in each well should be consistent.
-
Include control wells:
-
Blank: Assay buffer and substrate solution (no trypsin).
-
Enzyme control: Assay buffer and trypsin solution (no substrate).
-
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the test wells.
-
Plot the change in absorbance over time to determine the initial reaction velocity (rate of pNA formation).
-
To determine Km and Vmax, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for a trypsin activity assay and the basic mechanism of substrate cleavage.
Caption: General workflow for a chromogenic trypsin activity assay.
Caption: Simplified mechanism of trypsin cleaving a pNA substrate.
Concluding Remarks
The choice of a suitable substrate for trypsin analysis is critical and depends on the specific requirements of the experiment, such as the desired sensitivity and the expected range of enzyme concentrations. While Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) is a widely used and well-characterized substrate, this compound is also recognized as being readily cleaved by trypsin.[1] The peptide sequence of a substrate significantly influences its affinity and turnover rate. For instance, substrates with hydrophobic residues at certain positions can exhibit enhanced specificity.[5]
For highly sensitive applications, fluorogenic substrates, which release a fluorescent molecule upon cleavage, may offer an advantage over chromogenic substrates. However, for routine and high-throughput screening assays, the convenience and straightforward detection of pNA-based substrates make them a popular choice. When comparing data across different studies, it is crucial to consider the specific experimental conditions under which the kinetic parameters were determined. This guide provides a foundation for selecting the appropriate trypsin substrate for your research, emphasizing the importance of understanding their comparative performance based on available experimental data.
References
- 1. aniara.com [aniara.com]
- 2. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates based on the proteinase binding loop of Cucurbita maxima trypsin inhibitor (CMTI-III) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Protease Substrates: Bz-Pro-Phe-Arg-pNA vs. Z-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Serine Protease Substrate
In the realm of serine protease research and drug discovery, the selection of an appropriate substrate is paramount for obtaining accurate and reliable enzymatic activity data. This guide provides a comprehensive comparative analysis of two widely used synthetic substrates: the chromogenic Bz-Pro-Phe-Arg-pNA and the fluorogenic Z-Phe-Arg-AMC. We will delve into their biochemical properties, kinetic parameters, and practical applications, supported by experimental protocols and visual diagrams to aid in your selection process.
At a Glance: Key Differences and Performance Metrics
Both this compound and Z-Phe-Arg-AMC are tripeptide substrates commonly employed for assaying the activity of serine proteases such as plasma kallikrein and trypsin. Their fundamental difference lies in the reporter molecule attached to the peptide sequence, which dictates the method of detection.
| Feature | This compound | Z-Phe-Arg-AMC |
| Substrate Type | Chromogenic | Fluorogenic |
| Reporter Group | p-Nitroaniline (pNA) | 7-Amino-4-methylcoumarin (AMC) |
| Detection Method | Absorbance (Colorimetric) | Fluorescence |
| Typical Wavelength | 405 nm | Excitation: ~360-380 nm, Emission: ~440-460 nm[1] |
| Relative Sensitivity | Lower | Higher |
| Common Enzymes | Plasma Kallikrein, Trypsin[2] | Plasma Kallikrein, Trypsin, Cathepsins B, K, L & S, Papain[1] |
Quantitative Performance Analysis
Table 1: Kinetic Parameters of this compound and a Structurally Similar Chromogenic Substrate with Bovine Trypsin.
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Bz-GPA-pNA* | Bovine Trypsin | 15.6 | 0.081 | 5.19 x 103 |
*Bz-GPA-pNA (Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide) is a chromogenic substrate with a similar structure to this compound. Data from[3].
Table 2: Kinetic Parameters of Z-Phe-Arg-AMC with Various Proteases.
| Substrate | Enzyme | Km (μM) |
| Z-Arg-Arg-AMC | Human Cathepsin B | 430 |
| Z-Arg-Arg-AMC | Intact Human U87 Glioma Cells | 460 |
**Z-Arg-Arg-AMC is a fluorogenic substrate frequently used for cathepsin B activity, and its kinetics provide an indication of the performance of similar AMC-based substrates. Data from[4].
Note: The lack of directly comparable kinetic data for both substrates with the same enzyme highlights a gap in the literature. Researchers are encouraged to perform their own parallel kinetic analyses to determine the optimal substrate for their specific experimental setup.
Principles of Detection
The enzymatic cleavage of these substrates releases a reporter molecule, allowing for the quantification of protease activity.
Chromogenic Detection with this compound
The hydrolysis of the amide bond between the arginine residue and p-nitroaniline (pNA) by a serine protease releases the yellow-colored pNA molecule. The rate of pNA formation, and thus the enzyme's activity, can be continuously monitored by measuring the increase in absorbance at 405 nm.
Fluorogenic Detection with Z-Phe-Arg-AMC
In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released. The increase in fluorescence intensity, measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the rate of substrate hydrolysis[1]. Due to the high quantum yield of AMC, fluorogenic assays are generally more sensitive than their chromogenic counterparts, allowing for the detection of lower enzyme concentrations.
Experimental Protocols
General Assay Protocol for Serine Protease Activity using a Chromogenic Substrate (e.g., this compound)
This protocol is adapted from methods used for similar chromogenic substrates.
Materials:
-
Serine protease of interest (e.g., Trypsin, Plasma Kallikrein)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
In a 96-well microplate, add the assay buffer and the enzyme solution.
-
To initiate the reaction, add the this compound substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
The rate of the reaction is determined by calculating the slope of the linear portion of the absorbance versus time curve.
Cell-Based Assay for Intracellular Cathepsin B Activity using a Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC)
This protocol is a representative method for measuring intracellular protease activity in live cells and is based on established procedures for similar fluorogenic substrates[4].
Materials:
-
Adherent or suspension cells cultured in appropriate medium
-
Z-Phe-Arg-AMC
-
Cell lysis buffer (optional, for endpoint assays)
-
Assay Buffer (e.g., HBSS or serum-free medium)
-
Fluorescence microplate reader or fluorescence microscope
-
96-well black, clear-bottom microplate (for microscopy or bottom-reading fluorometers) or black microplate (for top-reading fluorometers)
Procedure for Live-Cell Imaging:
-
Seed cells in a 96-well black, clear-bottom microplate and culture overnight to allow for attachment.
-
Wash the cells with pre-warmed assay buffer.
-
Prepare a working solution of Z-Phe-Arg-AMC in the assay buffer.
-
Add the Z-Phe-Arg-AMC solution to the cells.
-
Immediately place the plate in a live-cell imaging system equipped with appropriate filters for AMC fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
Acquire images at regular time intervals to monitor the increase in intracellular fluorescence.
Procedure for Microplate Reader Assay:
-
Culture cells in a 96-well black microplate.
-
Wash the cells with pre-warmed assay buffer.
-
Add the Z-Phe-Arg-AMC working solution to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for a desired period (e.g., 1-2 hours).
-
Measure the fluorescence intensity at Ex/Em = ~360-380 nm / ~440-460 nm.
-
For an endpoint assay, the cells can be lysed after incubation, and the fluorescence of the lysate can be measured.
Visualizing the Underlying Biology and Experimental Processes
To better understand the context in which these substrates are used, the following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and a relevant signaling pathway.
Conclusion and Recommendations
The choice between this compound and Z-Phe-Arg-AMC hinges on the specific requirements of the experiment.
-
This compound is a reliable and cost-effective choice for routine enzyme activity assays where high sensitivity is not the primary concern. Its straightforward colorimetric detection makes it suitable for high-throughput screening in standard laboratory settings.
-
Z-Phe-Arg-AMC offers superior sensitivity, making it the preferred substrate for applications involving low enzyme concentrations or for detecting subtle changes in enzymatic activity. Its utility in cell-based assays and live-cell imaging provides a powerful tool for studying protease function in a more physiologically relevant context.
For researchers embarking on a new project, it is advisable to empirically determine the optimal substrate and its concentration for the specific enzyme and assay conditions. This guide provides the foundational knowledge and practical protocols to make an informed decision and to design robust and reliable experiments for the characterization of serine protease activity.
References
- 1. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 2. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent microplate assay for cancer cell-associated cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bz-Pro-Phe-Arg-pNA versus Radiolabeled Substrates in Protease Assays
For researchers, scientists, and drug development professionals navigating the landscape of protease activity assays, the choice of substrate is a critical decision point. This guide provides an objective comparison between the chromogenic substrate Bz-Pro-Phe-Arg-pNA and radiolabeled peptide substrates, offering a comprehensive overview of their respective principles, performance, and practical considerations. By presenting supporting data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most appropriate substrate for their specific experimental needs.
Principles of Detection: A Tale of Two Signals
The fundamental difference between this compound and radiolabeled substrates lies in their method of signal generation and detection.
This compound , a chromogenic substrate, relies on a colorimetric change for quantification. This synthetic peptide is recognized and cleaved by specific proteases, such as plasma kallikrein and trypsin. The cleavage releases p-nitroaniline (pNA), a chromophore that produces a distinct yellow color. The intensity of this color, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity. This method offers a straightforward and continuous assay format.
Radiolabeled substrates , in contrast, utilize the inherent properties of radioisotopes for detection. In these assays, a peptide substrate is synthesized to include a radioactive atom, such as tritium (³H) or carbon-14 (¹⁴C). As the enzyme cleaves the substrate, radioactive fragments are produced. The enzymatic activity is then determined by separating the radioactive product from the unreacted substrate and quantifying the radioactivity using a scintillation counter. This method is an endpoint assay that is highly sensitive.
Performance and Practical Considerations: A Comparative Analysis
| Feature | This compound (Chromogenic) | Radiolabeled Substrates |
| Principle | Enzymatic cleavage releases a chromophore (pNA), causing a color change measured at 405 nm. | Enzymatic cleavage releases a radiolabeled peptide fragment, measured by a scintillation counter. |
| Sensitivity | Generally lower than radiometric assays. | High sensitivity, capable of detecting low enzyme concentrations. |
| Specificity | Specificity is determined by the peptide sequence. Can be susceptible to interference from colored compounds in the sample. | High specificity, as detection is based on the unique radioactive signal, minimizing interference from other sample components. |
| Safety | Non-radioactive, posing minimal safety risks. | Requires handling of radioactive materials, necessitating specialized safety protocols, licensing, and waste disposal procedures. |
| Cost | Generally more cost-effective in terms of reagents and equipment. | Higher costs associated with radiolabeled substrate synthesis, specialized detection equipment, and radioactive waste disposal. |
| Ease of Use | Simple and convenient, often adaptable to high-throughput screening in microplate format. The assay can be monitored continuously. | More complex workflow involving separation steps (e.g., chromatography, precipitation) to isolate the product from the substrate. It is an endpoint assay. |
| Data Type | Provides real-time kinetic data (initial velocity). | Provides endpoint data representing total activity over a specific time. |
Quantitative Data Summary
| Enzyme | Substrate | Km | Vmax or kcat |
| Bovine Trypsin | Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | 1.62 x 10⁻⁴ M | 1.62 µM/h |
| Immobilized Trypsin | N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 mM | 0.079 mM min⁻¹ mg enzyme⁻¹ |
| Bovine Trypsin | Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | 1.56 X 10⁻⁵ M | 0.081 s⁻¹ |
Experimental Protocols
Protocol 1: Chromogenic Assay for Trypsin Activity using a pNA-based Substrate
This protocol is adapted for a 96-well plate format and outlines the measurement of trypsin activity using a substrate that releases p-nitroaniline (pNA).
Materials:
-
Trypsin enzyme solution (e.g., 1 mg/mL in 1 mM HCl)
-
Chromogenic substrate stock solution (e.g., 100 mM Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Substrate Working Solution: Dilute the chromogenic substrate stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM). Protect the solution from light.
-
Prepare Enzyme Dilutions: Serially dilute the trypsin enzyme solution in Assay Buffer to generate a range of concentrations.
-
Set up the Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the appropriate trypsin dilution to the wells.
-
Include a blank control with 100 µL of Assay Buffer.
-
-
Initiate the Reaction: Add 100 µL of the substrate working solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank control from the rates of the enzyme-containing wells.
-
Plot the corrected reaction rates against the enzyme concentrations to determine the enzyme activity.
-
Protocol 2: General Radiometric Assay for Protease Activity
This protocol provides a general workflow for a radiometric protease assay. The specific radiolabeled substrate, separation method, and counting parameters will need to be optimized for the enzyme of interest.
Materials:
-
Protease enzyme solution
-
Radiolabeled peptide substrate (e.g., ³H-labeled) of known specific activity
-
Assay Buffer appropriate for the enzyme
-
Stop Solution (e.g., strong acid like trichloroacetic acid)
-
Separation medium (e.g., activated charcoal, ion-exchange resin, or HPLC system)
-
Scintillation cocktail
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, combine the Assay Buffer and the protease enzyme at various concentrations. Include a control with no enzyme.
-
Initiate the Reaction: Add the radiolabeled substrate to each tube to start the reaction. Incubate at the optimal temperature for the enzyme for a defined period.
-
Stop the Reaction: Terminate the reaction by adding the Stop Solution.
-
Separate Product from Substrate:
-
Charcoal Adsorption: Add a suspension of activated charcoal to adsorb the unreacted hydrophobic substrate, leaving the cleaved hydrophilic radiolabeled product in the supernatant. Centrifuge and collect the supernatant.
-
Ion-Exchange Chromatography: Apply the reaction mixture to a small ion-exchange column that binds either the substrate or the product, allowing for their separation.
-
HPLC: Use a suitable HPLC method to separate the substrate and product peaks, collecting the fractions corresponding to the product.
-
-
Quantify Radioactivity:
-
Mix an aliquot of the solution containing the radiolabeled product with scintillation cocktail in a scintillation vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Convert CPM to moles of product formed using the specific activity of the radiolabeled substrate.
-
Calculate the enzyme activity, typically expressed as moles of product formed per unit time per amount of enzyme.
-
Visualizing the aorkflows
The following diagrams illustrate the fundamental workflows of chromogenic and radiometric protease assays.
Validating High-Throughput Screens: A Comparative Guide to Using Bz-Pro-Phe-Arg-pNA
For researchers engaged in drug discovery and enzyme inhibitor screening, the validation of a high-throughput screen (HTS) is a critical step to ensure the reliability and robustness of the generated data. This guide provides a comprehensive comparison of the chromogenic substrate Benzoyl-Prolyl-Phenylalanyl-Arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) with alternative substrates for the validation of HTS assays targeting trypsin-like serine proteases. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in making informed decisions for their screening campaigns.
Performance Comparison of Protease Substrates
The choice of substrate is paramount for a successful HTS assay. Key performance indicators for enzyme substrates include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate constant (kcat), representing the turnover number. The catalytic efficiency is given by the kcat/Km ratio.
Below is a comparative summary of the kinetic parameters for this compound and alternative chromogenic and fluorogenic substrates for trypsin.
| Substrate | Type | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Chromogenic | Trypsin | Data not available in a directly comparable format | Data not available | Data not available | - |
| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Chromogenic | Bovine Trypsin | ~200 | ~2.5 | ~1.25 x 10⁴ | [1] |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | Chromogenic | Bovine Trypsin | 15.6 | 0.081 | 5.19 x 10³ | [1] |
| Ac-Ala-Val-Abu-Pro-Lys-pNA | Chromogenic | Bovine β-Trypsin | 130 | 14.4 | 1.11 x 10⁵ | [2] |
| Ac-Ala-Leu-Abu-Pro-Lys-pNA | Chromogenic | Bovine β-Trypsin | 110 | 11.5 | 1.05 x 10⁵ | [2] |
| Boc-Val-Pro-Arg-AMC | Fluorogenic | Thrombin | 21 | 105 | 5.0 x 10⁶ | [3] |
| Boc-Val-Pro-Arg-AMC | Fluorogenic | Trypsin-like enzymes | Hydrolyzed | Hydrolyzed | High sensitivity reported | [4] |
Experimental Protocols
A robust HTS validation protocol is essential for assessing the quality of an assay. Below is a detailed methodology for validating a trypsin inhibitor screen using this compound.
Materials and Reagents:
-
Enzyme: Trypsin (e.g., bovine pancreatic trypsin)
-
Substrate: this compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.01% (v/v) Triton X-100
-
Positive Control: A known trypsin inhibitor (e.g., aprotinin or benzamidine)
-
Negative Control: DMSO (or the vehicle used for compound library)
-
Microplates: 384-well, clear, flat-bottom plates
-
Plate Reader: Capable of measuring absorbance at 405 nm
Experimental Procedure for HTS Validation (Z'-factor determination):
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl. Dilute the enzyme to the desired working concentration in assay buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired working concentration (typically 2-5 times the Km) in assay buffer.
-
Prepare a stock solution of the positive control inhibitor in DMSO. Create a dilution series to determine the IC₅₀, and use a concentration that gives >90% inhibition for the Z'-factor determination.
-
Prepare the negative control by dispensing DMSO into the corresponding wells.
-
-
Assay Plate Layout:
-
Design a plate map with a sufficient number of wells for positive and negative controls (e.g., 16-32 wells each) to ensure statistical robustness.
-
-
Assay Protocol:
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of the positive control solution to the designated positive control wells.
-
Add 1 µL of DMSO to the negative control and sample wells.
-
Add 10 µL of the diluted trypsin solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the this compound solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Calculate the mean (μ) and standard deviation (σ) for the positive (pos) and negative (neg) control wells.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σpos + 3σneg) / |μneg - μpos|
-
Interpretation of Z'-factor:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unacceptable assay.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Enzymatic cleavage of this compound by a trypsin-like protease.
Caption: Workflow for HTS validation using this compound.
Comparison of Substrate Types: Chromogenic vs. Fluorogenic
| Feature | Chromogenic Substrates (e.g., this compound) | Fluorogenic Substrates (e.g., Boc-Val-Pro-Arg-AMC) |
| Detection Method | Absorbance (Colorimetric) | Fluorescence |
| Sensitivity | Moderate | High |
| Instrumentation | Standard spectrophotometer/plate reader | Fluorescence plate reader |
| Compound Interference | Can be affected by colored compounds that absorb at the detection wavelength. | Susceptible to interference from fluorescent compounds or quenchers.[5] |
| Cost | Generally lower | Generally higher |
| Signal Stability | Stable colored product | Signal can be prone to photobleaching |
Troubleshooting and Considerations
-
Compound Interference: A significant challenge in HTS is the potential for library compounds to interfere with the assay readout.[6]
-
Colored Compounds: Compounds that absorb light at 405 nm can lead to false negatives in a chromogenic assay. A pre-screen of the compound library at this wavelength can help identify problematic compounds.
-
Fluorescent Compounds/Quenchers: In fluorogenic assays, compounds that are inherently fluorescent or that quench the fluorescence of the product can lead to false positives or false negatives, respectively.[5] Counter-screens without the enzyme can identify such compounds.
-
-
Substrate and Enzyme Stability: Ensure the stability of both the enzyme and substrate in the assay buffer and under the chosen storage conditions.[1] Repeated freeze-thaw cycles should be avoided.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept consistent across all wells and should not exceed a level that inhibits enzyme activity. Typically, a final concentration of <1% is well-tolerated.
By carefully considering the substrate choice, implementing a rigorous validation protocol, and being aware of potential sources of interference, researchers can confidently validate their high-throughput screens and generate high-quality, reliable data for their drug discovery programs.
References
- 1. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates based on the proteinase binding loop of Cucurbita maxima trypsin inhibitor (CMTI-III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kallikrein Inhibitors Utilizing the Chromogenic Substrate Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of various kallikrein inhibitors, with a focus on their inhibitory potency evaluated through assays utilizing the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) or the closely related H-D-Pro-Phe-Arg-pNA (S-2302). The data presented is compiled from multiple sources to provide a comprehensive resource for evaluating the performance of these inhibitors.
Quantitative Comparison of Kallikrein Inhibitors
The inhibitory activities of several compounds against plasma kallikrein are summarized below. It is important to note that the presented values (IC50 and Ki) are derived from various studies and experimental conditions. Direct comparison should be approached with caution. The substrate used in the respective studies has been specified where the information was available.
| Inhibitor | Type | Potency (Ki/IC50) | Substrate Used | Reference |
| Aprotinin | Polypeptide (Natural) | Ki: ~30 nM - 100 nM | Not Specified | [1] |
| Arg15-Aprotinin | Polypeptide (Modified) | Ki: 15 nM | Not Specified | [2] |
| Berotralstat (BCX7353) | Small Molecule | Ki: 0.44 nM | Not Specified | [3] |
| Lanadelumab (DX-2930) | Monoclonal Antibody | Reduces cleaved HMWK | Not Applicable | [4] |
| Ecallantide (DX-88) | Recombinant Peptide | Inhibits plasma kallikrein | Not Specified | [3] |
| Sebetralstat (KVD900) | Small Molecule | Rapidly absorbed, near-complete inhibition | Not Specified | |
| PKSI-1007 | Synthetic | Ki: 10⁻⁶ M - 10⁻⁷ M | D-Pro-Phe-Arg-pNA | [4] |
| PKSI-0180 | Synthetic | Ki: 10⁻⁶ M - 10⁻⁷ M | D-Pro-Phe-Arg-pNA | [4] |
| PKSI-0527 | Synthetic | Ki: 10⁻⁶ M - 10⁻⁷ M | D-Pro-Phe-Arg-pNA | [4] |
Note: Ki represents the inhibition constant, a measure of the inhibitor's binding affinity, while IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Experimental Protocol: Kallikrein Inhibition Assay
This section outlines a generalized protocol for determining the inhibitory activity of compounds against plasma kallikrein using the chromogenic substrate this compound or S-2302.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate: this compound or S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer: e.g., Tris buffer, pH 7.8
-
Inhibitor compounds of interest
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in distilled water.
-
Dilute the purified human plasma kallikrein to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the assay buffer to each well.
-
Add the inhibitor dilutions to the respective wells. Include a control group with buffer only (no inhibitor).
-
Add the purified plasma kallikrein solution to all wells and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over time (kinetic mode). The release of p-nitroaniline from the substrate results in an increase in absorbance.
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
For the determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Visualizations
Kallikrein-Kinin System Signaling Pathway
Caption: The Kallikrein-Kinin system activation and the site of action for kallikrein inhibitors.
Experimental Workflow for Kallikrein Inhibitor Screening
Caption: A stepwise workflow for screening and characterizing kallikrein inhibitors.
References
- 1. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diapharma.com [diapharma.com]
- 3. Portico [access.portico.org]
- 4. Frontiers | Hereditary angioedema plasma proteomics following specific plasma kallikrein inhibition with lanadelumab [frontiersin.org]
Safety Operating Guide
Proper Disposal of Bz-Pro-Phe-Arg-pNA: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive procedures for the safe handling and disposal of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA), a chromogenic substrate widely used in enzymatic assays. Due to the presence of the p-nitroaniline (pNA) moiety, this compound requires careful management as a hazardous substance. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following is a summary of key safety information based on the hazardous nature of its components, particularly p-nitroaniline.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Prevents inhalation of the powdered compound. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes | Minimizes skin exposure. |
Hazard Summary:
| Hazard | Description |
| Acute Toxicity | p-Nitroaniline is classified as an acutely toxic compound. |
| Suspected Mutagen | Long-term exposure to p-nitroaniline may lead to gene mutation[1]. |
| Environmental Hazard | Classified as highly hazardous to water (WGK 3). Harmful to aquatic organisms[2][3]. |
| Health Effects | Short-term exposure can cause eye irritation and affect the blood's ability to transport oxygen (methemoglobinemia). Long-term exposure may lead to liver damage[1]. |
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), in a dedicated, clearly labeled hazardous waste container. The container should have a liner and a secure lid[1].
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible and permitted by your institution's waste management guidelines.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent unnecessary exposure.
-
Wearing appropriate PPE, gently dampen the spilled solid material with a 60-70% ethanol solution to prevent it from becoming airborne[4].
-
Carefully sweep or wipe up the dampened material with absorbent pads and place it in the designated solid hazardous waste container[4].
-
Decontaminate the spill area with a 60-70% ethanol solution followed by soap and water[4].
-
All materials used for cleanup must be disposed of as hazardous waste.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed[3][5].
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bz-Pro-Phe-Arg-pNA
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
This guide is designed for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to address your operational questions, establishing a foundation of trust in safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | ANSI Z87.1 approved | Protects against splashes and airborne powder. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact. Double-gloving is recommended when handling the powder. |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Essential for handling the powdered form to prevent inhalation of potentially harmful dust. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Use
Proper handling and storage are critical for both safety and preserving the quality of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: For long-term storage, maintain the lyophilized powder at -20°C in a tightly sealed container.[1][2] The compound is hygroscopic; therefore, minimize exposure to moisture.[1]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[2][3][4]
Preparation of Solutions
-
Weighing: Conduct the weighing of the powder in a well-ventilated area, preferably within a chemical fume hood, while wearing all prescribed PPE.
-
Dissolving: The solubility of this compound may vary. It is generally soluble in methanol. When preparing aqueous solutions, it is advisable to first dissolve the peptide in a minimal amount of a suitable organic solvent and then slowly add it to the aqueous buffer with stirring.
The following diagram outlines the safe handling workflow for this compound.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the necessary steps.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Disposal Plan: Responsible Waste Management
Waste containing this compound and its by-product, p-nitroaniline, must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, reaction mixtures) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[7]
-
-
Container Labeling: Label all waste containers with "Hazardous Waste" and list the chemical constituents, including "this compound" and "p-nitroaniline".
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal service.[8]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company. Follow all local, state, and federal regulations.
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Disclaimer: The information provided is based on available safety data for similar compounds and general laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound should be consulted if available from your supplier. Always perform a risk assessment for your specific experimental conditions.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
